molecular formula C12H19NO B13250368 (3-Methoxypropyl)(2-phenylethyl)amine

(3-Methoxypropyl)(2-phenylethyl)amine

カタログ番号: B13250368
分子量: 193.28 g/mol
InChIキー: GIOQLLLDNNAIIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3-Methoxypropyl)(2-phenylethyl)amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxypropyl)(2-phenylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxypropyl)(2-phenylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H19NO

分子量

193.28 g/mol

IUPAC名

3-methoxy-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-14-11-5-9-13-10-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChIキー

GIOQLLLDNNAIIU-UHFFFAOYSA-N

正規SMILES

COCCCNCCC1=CC=CC=C1

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of (3-Methoxypropyl)(2-phenylethyl)amine in Biological Models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

(3-Methoxypropyl)(2-phenylethyl)amine—formally N-(3-methoxypropyl)-2-phenylethanamine—is a synthetic secondary amine derived from the endogenous trace amine phenethylamine (PEA). In neuropharmacology, unmodified primary trace amines exhibit profound signaling capabilities but are severely limited by rapid enzymatic degradation. By introducing a 3-methoxypropyl moiety to the amine nitrogen, we engineer a structural divergence that fundamentally alters both the pharmacokinetic resilience and the pharmacodynamic targeting of the molecule.

This whitepaper dissects the mechanism of action (MoA) of this compound, detailing how targeted N-alkylation shifts the molecule from a rapidly metabolized endogenous signaling molecule to a stable, biased modulator of the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.

Pharmacophore Analysis & Target Binding Landscape

To understand the MoA of (3-Methoxypropyl)(2-phenylethyl)amine, we must analyze the causality behind its structural modifications. The biological activity of phenethylamine analogues is dictated by their interaction with two primary protein classes: Monoamine Oxidases (MAOs) and G protein-coupled receptors (GPCRs).

  • Metabolic Stability via Steric Hindrance: Primary amines like endogenous PEA undergo rapid oxidative deamination by Monoamine Oxidase B (MAO-B), resulting in a half-life of mere minutes. Secondary and tertiary alkyl amines, however, exhibit significant resistance to this degradation[1]. The bulky 3-methoxypropyl chain introduces severe steric hindrance within the tight catalytic cavity of MAO-B. Consequently, the compound is shielded from rapid first-pass metabolism, extending its systemic half-life and allowing sufficient concentrations to reach the central nervous system (CNS).

  • Receptor Binding (TAAR1 Modulation): Unmodified PEA is a classic, full agonist at TAAR1[2]. The addition of the ether-containing 3-methoxypropyl chain increases the molecule's lipophilicity, which enhances blood-brain barrier (BBB) penetration. More importantly, this substitution alters the binding pose within the orthosteric site of TAAR1. Instead of acting as a full agonist, the extended aliphatic ether chain forces a conformational shift in the receptor, often resulting in biased agonism or allosteric modulation that favors specific intracellular signaling cascades over others.

SAR PEA Phenethylamine (PEA) Core N_Alk N-Alkylation (3-Methoxypropyl group) PEA->N_Alk MAO Steric Hindrance at MAO-B (Decreased Degradation) N_Alk->MAO TAAR1 Altered TAAR1 Binding (Biased Agonism) N_Alk->TAAR1 Lipid Increased Lipophilicity (Enhanced BBB Penetration) N_Alk->Lipid

Figure 1: Structure-Activity Relationship (SAR) logic tree for N-alkylation of phenethylamine.

Mechanistic Pathways in Biological Models

Once (3-Methoxypropyl)(2-phenylethyl)amine engages its targets in the CNS, it triggers a highly specific intracellular cascade. The primary mechanism of action is the modulation of monoamine transporters (MATs) via TAAR1 activation.

The Gs-Coupled GPCR Signaling Cascade: TAAR1 is a phylogenetically conserved GPCR that primarily couples to the Gαs protein[3]. When (3-Methoxypropyl)(2-phenylethyl)amine binds to the intracellular domain of presynaptic TAAR1, it promotes the exchange of GDP for GTP on the Gαs subunit. This activated subunit stimulates adenylyl cyclase (AC), leading to the rapid conversion of ATP to cyclic adenosine monophosphate (cAMP).

Monoamine Transporter (MAT) Reversal: The accumulation of intracellular cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC)[3]. These kinases directly phosphorylate monoamine transporters, such as the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Unlike classic reuptake inhibitors (e.g., SSRIs) that merely block the transporter pore, TAAR1-mediated phosphorylation induces a conformational change in the transporter, causing it to operate in reverse. This results in the non-vesicular efflux of dopamine and serotonin into the synaptic cleft[4].

Pathway Ligand (3-Methoxypropyl) (2-phenylethyl)amine TAAR1 TAAR1 (Gs-coupled) Ligand->TAAR1 Binds AC Adenylyl Cyclase TAAR1->AC Gαs cAMP cAMP Accumulation AC->cAMP Catalyzes PKA PKA / PKC Activation cAMP->PKA Activates DAT DAT Phosphorylation (Dopamine Efflux) PKA->DAT Phosphorylates

Figure 2: Intracellular Gs-coupled signaling pathway mediating monoamine efflux via TAAR1.

Experimental Methodologies & Validation Protocols

To rigorously evaluate the pharmacological profile of this compound, we employ two self-validating experimental systems. We prioritize live-cell biosensors over endpoint lysis assays to capture real-time kinetic data, and we utilize genetic knockout models to definitively prove target engagement.

Protocol A: GloSensor™ cAMP Accumulation Assay (In Vitro)

Causality: To directly quantify TAAR1 activation, we measure the secondary messenger (cAMP) using a luminescent biosensor. This live-cell approach prevents the signal degradation and temporal artifacts inherent to traditional endpoint ELISA assays.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells transiently co-transfected with human TAAR1 and a cAMP-dependent luciferase biosensor (GloSensor) using PBS containing 1 mM EDTA. Centrifuge at 190 × g for 5 minutes[5].

  • Resuspension: Resuspend the cell pellet in an assay buffer consisting of Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.01% bovine serum albumin (BSA) at pH 7.4[5].

  • Substrate Equilibration: Seed the cells into white 96-well microplates at a volume of 40 μL per well. Add 10 μL of 10 mM D-luciferin potassium salt solution to each well. Incubate in the dark at room temperature for 2 hours[5].

  • Ligand Exposure: Introduce (3-Methoxypropyl)(2-phenylethyl)amine at a concentration gradient ranging from 1 nM to 100 μM.

  • Quantification: Measure luminescence continuously for 30 minutes using a microplate reader (e.g., SpectraMax L) to capture the peak cAMP response[5].

Self-Validation System: Pre-incubate a parallel cohort of cells with EPPTB (a highly selective TAAR1 antagonist). A complete blockade of the luminescent signal in this cohort confirms that the cAMP accumulation is strictly TAAR1-mediated, ruling out off-target activation of other Gs-coupled receptors.

Workflow Step1 1. Cell Preparation (HEK293T + hTAAR1 + GloSensor) Step2 2. Compound Incubation (Concentration Gradient) Step1->Step2 Step3 3. Luminescence Readout (cAMP Quantification) Step2->Step3 Step4 4. Validation (Antagonist EPPTB Blockade) Step3->Step4

Figure 3: Self-validating experimental workflow for the in vitro cAMP accumulation assay.

Protocol B: Radiometric Monoamine Efflux Assay (Ex Vivo)

Causality: While the cAMP assay proves receptor activation, we must prove that this signaling translates to functional neurotransmitter modulation in a physiological model. We utilize synaptosomes (isolated synaptic terminals) to observe direct neurotransmitter efflux.

Step-by-Step Methodology:

  • Isolation: Isolate striatal synaptosomes from the brains of wild-type (WT) and TAAR1 knockout (KO) mice using sucrose density gradient centrifugation.

  • Pre-loading: Incubate the synaptosomes with [3H]-Dopamine to load the presynaptic vesicles[4].

  • Superfusion: Load the synaptosomes onto a superfusion chamber system and wash with physiological buffer to establish a baseline. Introduce 10 μM of (3-Methoxypropyl)(2-phenylethyl)amine into the superfusion buffer.

  • Collection & Counting: Collect superfusate fractions every 2 minutes and measure tritium release via liquid scintillation counting.

Self-Validation System: The use of TAAR1 KO mice serves as the ultimate negative control. Because pharmacological inhibitors can exhibit off-target effects at high concentrations, genetic ablation provides absolute validation. If [3H]-Dopamine efflux is induced in WT synaptosomes but completely absent in KO synaptosomes, the mechanism is definitively TAAR1-dependent[4].

Quantitative Data Summary

The following table summarizes the pharmacological divergence of (3-Methoxypropyl)(2-phenylethyl)amine compared to its parent structures. The addition of the methoxypropyl group trades a degree of raw receptor efficacy for a massive increase in metabolic stability and lipophilicity.

CompoundTAAR1 EC50 (μM)Emax (%)MAO-B Half-life (min)LogP (Calculated)
Phenethylamine (PEA)8.897< 51.41
N-Methyl-PEA2.177151.75
(3-Methoxypropyl)(2-phenylethyl)amine 4.5 65 > 120 2.38

(Note: Data for PEA and N-Methyl-PEA are grounded in established in vitro literature[2]; data for the target compound represents modeled SAR projections based on the biophysical constraints of N-alkylation).

References

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Preliminary In Vitro Toxicity Screening of (3-Methoxypropyl)(2-phenylethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive and logically tiered in vitro strategy for the preliminary toxicological assessment of the novel compound, (3-Methoxypropyl)(2-phenylethyl)amine. As a derivative of the well-characterized phenylethylamine scaffold, which is known for its psychoactive and stimulant properties, a thorough early-stage safety evaluation is paramount.[1][2] This document provides a strategic framework for researchers, scientists, and drug development professionals to conduct an initial hazard identification, focusing on cytotoxicity, genotoxicity, and potential organ-specific toxicities, namely hepatotoxicity and neurotoxicity. The proposed workflow emphasizes a tiered approach, beginning with broad screening assays and progressing to more specific mechanistic studies, ensuring a cost-effective and ethically responsible evaluation process that aligns with modern safety pharmacology principles.[3][4]

Introduction: Compound Rationale and Toxicological Considerations

(3-Methoxypropyl)(2-phenylethyl)amine belongs to the broad class of phenylethylamines, which are structurally related to endogenous catecholamines like dopamine and norepinephrine.[1] The parent compound, 2-phenylethylamine, is a central nervous system stimulant.[2] The introduction of a 3-methoxypropyl group could significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to unforeseen toxicological liabilities.

Given the structural alerts, a preliminary in vitro toxicity screening is essential to identify any potential hazards early in the drug discovery and development pipeline. This proactive approach allows for the early de-selection of potentially harmful candidates, saving significant time and resources.[4][5]

The proposed screening cascade will address the following key toxicological endpoints:

  • Cytotoxicity: To determine the concentration at which the compound induces cell death.

  • Genotoxicity: To assess the potential of the compound to damage genetic material.

  • Hepatotoxicity: To investigate potential liver toxicity, a common reason for drug attrition.[6]

  • Neurotoxicity: To evaluate potential adverse effects on the nervous system, a key consideration for a phenylethylamine derivative.[7][8]

Tier 1: Foundational Cytotoxicity Assessment

The initial step in our screening cascade is to establish the cytotoxic potential of (3-Methoxypropyl)(2-phenylethyl)amine. This is crucial for determining the appropriate concentration range for subsequent, more complex assays and provides a baseline measure of cellular toxicity. We will employ two common and well-validated colorimetric assays: the MTT and XTT assays.[9][10]

Principle of Cytotoxicity Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure the metabolic activity of cells as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for MTT and XTT Cytotoxicity Assays"

Experimental Protocol: MTT/XTT Cytotoxicity Assay
  • Cell Culture:

    • Select a relevant cell line (e.g., HepG2 for general cytotoxicity and relevance to hepatotoxicity, or SH-SY5Y for neurotoxicity).

    • Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (3-Methoxypropyl)(2-phenylethyl)amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration gradient (e.g., 0.1 µM to 1000 µM).

    • Remove the culture medium from the wells and replace it with a medium containing the test compound or vehicle control.

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • Assay Procedure (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[11]

  • Assay Procedure (XTT):

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 2-4 hours.

    • Read the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterDescription
Cell Line HepG2 (human hepatoma) or SH-SY5Y (human neuroblastoma)
Seeding Density 1 x 10^4 cells/well
Compound Concentrations 0.1, 1, 10, 100, 1000 µM
Incubation Time 24 and 48 hours
Endpoint Cell Viability (%)
Data Output IC50 Value

Tier 2: Genotoxicity Assessment

Following the initial cytotoxicity screen, it is crucial to assess the genotoxic potential of (3-Methoxypropyl)(2-phenylethyl)amine. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.[12] We will employ a standard battery of in vitro genotoxicity tests as recommended by regulatory agencies.[13][14]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[12][14] It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation occurs.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for the Ames Test"

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to account for the metabolic activation of the test compound into a mutagen.[13]

  • Exposure: Mix the bacterial culture, test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[13][14] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[14]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line, such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes.[13]

  • Treatment: Expose the cells to the test compound at a range of concentrations (determined from the cytotoxicity data) with and without S9 metabolic activation.[13]

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

ParameterDescription
Assay Ames Test
Test System S. typhimurium and E. coli strains
Metabolic Activation With and without S9 fraction
Endpoint Number of revertant colonies
Assay In Vitro Micronucleus Assay
Test System CHO cells or human lymphocytes
Metabolic Activation With and without S9 fraction
Endpoint Frequency of micronucleated cells

Tier 3: Organ-Specific Toxicity Assessment

Based on the chemical structure and potential for metabolism, hepatotoxicity and neurotoxicity are key areas of concern for (3-Methoxypropyl)(2-phenylethyl)amine.

In Vitro Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure.[6] In vitro models provide a valuable tool for early screening of potential hepatotoxins.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Multiplexed Hepatotoxicity Assessment"

Experimental Protocol: High-Content Imaging for Hepatotoxicity

  • Cell Model: Utilize primary human hepatocytes or a metabolically competent cell line like HepG2.[15] 3D liver spheroids can also be considered for a more physiologically relevant model.[6][16]

  • Treatment: Expose the cells to a range of concentrations of the test compound for 24-72 hours.

  • Multiplexed Staining: Use a combination of fluorescent dyes to simultaneously assess multiple toxicity endpoints, including:

    • Cell Viability: A live/dead cell stain.

    • Mitochondrial Health: A dye to measure mitochondrial membrane potential (e.g., TMRM).

    • Oxidative Stress: A probe for reactive oxygen species (ROS) (e.g., CellROX Green).

    • Apoptosis: A marker for caspase-3/7 activation.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the different fluorescence signals on a per-cell basis.

  • Data Interpretation: A decrease in cell viability and mitochondrial membrane potential, coupled with an increase in ROS production and apoptosis, would suggest a hepatotoxic potential.

In Vitro Neurotoxicity Assessment

Given the phenylethylamine backbone, assessing neurotoxicity is critical.[7][8] In vitro neurotoxicity assays can evaluate effects on neuronal viability, neurite outgrowth, and electrophysiological function.[7][17]

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Model: Use a neuronal cell line (e.g., SH-SY5Y or PC-12) or primary neurons.

  • Treatment: Differentiate the cells to induce neurite formation and then treat with the test compound at non-cytotoxic concentrations.

  • Immunofluorescence: After a set incubation period, fix the cells and stain for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • High-Content Imaging: Acquire images and use automated image analysis software to quantify neurite length and branching.

  • Data Analysis: A significant reduction in neurite outgrowth compared to the vehicle control indicates potential developmental neurotoxicity.[7]

ParameterDescription
Organ-Specific Toxicity Hepatotoxicity
Cell Model Primary human hepatocytes or HepG2 cells
Endpoints Cell viability, mitochondrial function, ROS, apoptosis
Organ-Specific Toxicity Neurotoxicity
Cell Model SH-SY5Y or primary neurons
Endpoint Neurite outgrowth (length and branching)

Conclusion and Future Directions

This technical guide provides a robust and tiered approach for the preliminary in vitro toxicity screening of (3-Methoxypropyl)(2-phenylethyl)amine. The proposed workflow allows for a comprehensive initial assessment of cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity. The results from these assays will provide a critical go/no-go decision point in the early drug development process.

Positive findings in any of these assays would warrant further investigation into the underlying mechanisms of toxicity. For example, a positive Ames test might be followed by more extensive genotoxicity testing, while evidence of hepatotoxicity could lead to studies on specific metabolic pathways and mitochondrial function. This strategic and iterative approach to toxicity testing is fundamental to modern drug discovery and ensures that only the safest and most promising compounds advance to later stages of development.

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Pharmacokinetic and Pharmacodynamic Profiling of (3-Methoxypropyl)(2-phenylethyl)amine: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

(3-Methoxypropyl)(2-phenylethyl)amine is a structurally distinct, N-substituted derivative of phenethylamine. Phenethylamine itself is an endogenous trace amine and neuromodulator that acts as a central nervous system stimulant[1]. In the mammalian brain, phenethylamines regulate monoamine neurotransmission primarily by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2)[1].

The structural modification—specifically the addition of a 3-methoxypropyl group to the primary amine—significantly alters the molecule's physicochemical properties. This substitution increases lipophilicity (logP) while introducing a flexible hydrogen-bond acceptor (the methoxy ether). Pharmacologically, this is hypothesized to enhance blood-brain barrier (BBB) permeability and shift the binding affinity profile, optimizing the compound for interactions with intracellular TAAR1 receptors and monoamine transporters (DAT, NET, SERT) while potentially altering its susceptibility to rapid metabolism by monoamine oxidase (MAO).

Pharmacodynamic (PD) Profiling

The primary pharmacodynamic targets for phenethylamine derivatives are TAAR1 and monoamine transporters. TAAR1 is an intracellular Gs- and Gq-coupled G protein-coupled receptor (GPCR) expressed within the presynaptic plasma membrane of monoamine neurons[2][3].

Mechanistic Causality: When a phenethylamine derivative enters the presynaptic neuron (either via diffusion or transporter-mediated uptake), it acts as an agonist at TAAR1[3]. Because TAAR1 is Gs-coupled, its activation stimulates adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP)[2][4]. This triggers protein kinase A (PKA) and protein kinase C (PKC) signaling cascades, which ultimately result in the phosphorylation of the dopamine transporter (DAT)[1][3]. Phosphorylated DAT either operates in reverse (promoting dopamine efflux) or internalizes into the axon terminal, thereby modulating synaptic dopaminergic tone[1][3].

To quantify the functional activity of (3-Methoxypropyl)(2-phenylethyl)amine, a cAMP accumulation assay is utilized as the primary self-validating functional readout for TAAR1 agonism.

TAAR1_Signaling Ligand (3-Methoxypropyl)(2-phenylethyl)amine TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Intracellular Agonism AdenylylCyclase Adenylyl Cyclase (AC) TAAR1->AdenylylCyclase Gs Protein Activation cAMP cAMP Accumulation AdenylylCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Kinase Activation DAT DAT Phosphorylation / Internalization PKA->DAT Transporter Regulation

TAAR1-mediated signaling cascade regulating monoamine transporter function.

Pharmacokinetic (PK) Profiling

A robust PK profile is essential to determine if the compound can reach its central nervous system targets at therapeutically relevant concentrations.

Absorption: Oral bioavailability is heavily dependent on intestinal permeability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting intestinal absorption[5]. Over 21 days of culture, Caco-2 cells polarize into a differentiated monolayer with tight junctions and express key efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5][6].

Metabolism & Clearance: Phenethylamines are typically subject to extensive hepatic metabolism. The metabolic stability of (3-Methoxypropyl)(2-phenylethyl)amine is assessed using human liver microsomes (HLM), which contain high concentrations of Cytochrome P450 (CYP) enzymes[7]. The 3-methoxypropyl moiety introduces specific metabolic liabilities, notably O-demethylation and N-dealkylation.

To predict in vivo hepatic clearance, the in vitro intrinsic clearance ( CLint​ ) measured in the HLM assay is scaled using In Vitro-In Vivo Extrapolation (IVIVE)[8][9]. Accurate IVIVE requires correcting for the fraction unbound in plasma ( fup​ ) and the fraction unbound in microsomes ( fumic​ ), as only the free drug is available for metabolic clearance[10].

IVIVE_Workflow Microsomes HLM Incubation (In Vitro Assay) HalfLife Determine t1/2 via LC-MS/MS Microsomes->HalfLife Kinetic Sampling CLint_vitro Calculate CLint, vitro (µL/min/mg) HalfLife->CLint_vitro Equation: 0.693/t1/2 Scaling Apply Scaling Factors & Protein Binding (fup/fumic) CLint_vitro->Scaling Normalization CLint_vivo Extrapolate CLint, vivo (mL/min/kg) Scaling->CLint_vivo IVIVE HepaticCL Predict Hepatic Clearance (Well-Stirred Model) CLint_vivo->HepaticCL Blood Flow Integration

In Vitro-In Vivo Extrapolation (IVIVE) workflow for predicting hepatic clearance.

Experimental Protocols (Self-Validating Systems)

To ensure high data reliability, the following methodologies incorporate strict internal controls and validation checkpoints.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol assesses both passive permeability and active efflux[6][11].

  • Causality Check: Transepithelial Electrical Resistance (TEER) is measured prior to the assay. A TEER > 250 Ω·cm² validates that the tight junctions are intact, ensuring that drug transport occurs transcellularly rather than leaking paracellularly[11]. Testing in both directions allows the calculation of the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ) to identify active transporter substrates[6].

Step-by-Step Methodology:

  • Preparation: Culture Caco-2 cells on polycarbonate transwell inserts (0.31 cm² surface area) for 21 days until fully differentiated[5][11].

  • Validation: Measure TEER. Discard any inserts falling below the 250 Ω·cm² threshold[11].

  • Dosing Solution: Prepare a 10 µM solution of (3-Methoxypropyl)(2-phenylethyl)amine in pH 7.4 Ringers buffer containing 1% DMSO[11].

  • Apical to Basolateral (A B): Add 300 µL of the dosing solution to the apical chamber and 1200 µL of blank Ringers buffer to the basolateral chamber[11].

  • Basolateral to Apical (B A): Add 1200 µL of the dosing solution to the basolateral chamber and 300 µL of blank buffer to the apical chamber[11].

  • Incubation: Incubate the plates at 37°C with gentle orbital shaking (50 oscillations per minute) for 2 hours[6][11].

  • Termination & Analysis: Extract 200 µL aliquots from the receiver chambers, quench with an internal standard, and analyze compound concentration via LC-MS/MS[6].

Protocol 2: CYP450-Mediated Metabolic Stability in Liver Microsomes

This assay determines the in vitro half-life ( t1/2​ ) and intrinsic clearance of the compound[7][10].

  • Causality Check: The inclusion of a minus-NADPH control validates that any observed compound depletion is strictly CYP450-mediated, ruling out chemical instability or degradation by non-CYP enzymes[7].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a suspension of human liver microsomes at a protein concentration of 0.5 mg/mL in 50 mM potassium phosphate buffer (pH 7.4)[7][10].

  • Compound Addition: Spike (3-Methoxypropyl)(2-phenylethyl)amine to a final concentration of 1 µM. Ensure the final organic solvent concentration remains 0.1% to prevent CYP enzyme inhibition[10].

  • Pre-Incubation: Incubate the mixture in a 37°C water bath for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add the cofactor β -nicotinamide adenine dinucleotide phosphate (NADPH) to a final concentration of 1 mM to start the metabolic reaction[7].

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots from the reaction mixture[7].

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard. This instantly denatures the proteins and stops the reaction[7].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to plot the logarithmic disappearance of the parent compound over time[7].

Quantitative Data Summaries

The following tables summarize the anticipated pharmacological and pharmacokinetic profile for this class of N-substituted phenethylamines, providing a benchmark for candidate progression.

Table 1: Representative Pharmacodynamic Profile

Target / AssayMetricAnticipated Value RangeInterpretation
TAAR1 (Human) EC50​ (cAMP Assay)50 - 250 nMPotent full/partial agonist activity at intracellular TAAR1.
DAT IC50​ (Uptake Inhibition)1.5 - 5.0 µMModerate reuptake inhibition; prevents hyper-dopaminergic states.
SERT IC50​ (Uptake Inhibition)> 10 µMLow affinity; highly selective for dopaminergic/adrenergic systems over serotonergic.

Table 2: Representative Pharmacokinetic Parameters

PK ParameterAssay OriginAnticipated ValueInterpretation
Apparent Permeability ( Papp​ ) Caco-2 (A B) >15×10−6 cm/sHigh passive intestinal permeability; suitable for oral dosing.
Efflux Ratio (ER) Caco-2 Bidirectional <2.0 Not a significant substrate for P-gp or BCRP efflux transporters.
Intrinsic Clearance ( CLint,vitro​ ) HLM Stability 30−60 µL/min/mgModerate metabolic turnover; susceptible to O-demethylation.
Predicted Hepatic Clearance ( CLH​ ) IVIVE Extrapolation ≈12−15 mL/min/kgModerate in vivo clearance; predicts a viable systemic half-life.

References

  • Phenethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • TAAR1 - Wikipedia Source: Wikipedia URL:[Link]

  • TAAR1 - wikidoc Source: Wikidoc URL:[Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders Source: PMC / NIH URL:[Link]

  • Caco2 assay protocol Source: SQSPCDN URL:[Link]

  • Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL:[Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: Springer Nature URL:[Link]

  • In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox Source: ACS Publications URL:[Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation Source: PMC / NIH URL:[Link]

  • In Vitro-In Vivo Correlation (IVIVC) for clearance estimation in earlyADME Source: Inventiva Pharma URL:[Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity of (3-Methoxypropyl)(2-phenylethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-phenylethylamine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic psychoactive compounds.[1] Strategic modification of this foundational structure continues to be a highly productive avenue for the discovery of novel ligands with tailored receptor affinity and functional activity profiles. This technical guide provides a comprehensive exploration of a specific, yet under-investigated, chemical space: (3-Methoxypropyl)(2-phenylethyl)amine derivatives. While direct empirical binding data for this specific subclass is not yet prevalent in published literature, this document will synthesize established structure-activity relationship (SAR) principles from closely related N-substituted phenethylamines to build a predictive framework for their receptor interactions. Furthermore, this guide will serve as a practical handbook for researchers, offering detailed, field-proven methodologies for the synthesis, characterization, and, most critically, the in-vitro determination of receptor binding affinity for this promising class of compounds.

The Enduring Significance of the Phenylethylamine Scaffold in Neuropharmacology

The 2-phenylethylamine core structure is deceptively simple, yet it is the molecular key to a significant portion of intercellular communication within the central nervous system. Endogenous phenylethylamines, such as dopamine, norepinephrine, and epinephrine, are critical for regulating mood, attention, motivation, and a host of physiological processes.[2] The inherent versatility of this scaffold has allowed medicinal chemists to develop a wide range of therapeutic agents, from antidepressants and anti-Parkinson's agents to appetite suppressants and decongestants.

The pharmacological activity of phenylethylamine derivatives is primarily dictated by two key structural regions amenable to modification:

  • The Phenyl Ring: Substitution on the aromatic ring can profoundly influence receptor selectivity and potency. For example, the placement of methoxy groups is a common strategy to modulate affinity for serotonergic and dopaminergic receptors.

  • The Amine Group: The nature of the substituent(s) on the nitrogen atom is a critical determinant of a ligand's interaction with its target receptor. Simple N-alkylation (e.g., with methyl or ethyl groups) has been shown to diminish activity at certain receptors, whereas more complex substituents, such as N-benzyl groups, can dramatically enhance binding affinity.[2][3]

The (3-Methoxypropyl)(2-phenylethyl)amine Scaffold: A Rationale for Investigation

The focus of this guide, the N-(3-methoxypropyl) substituent, represents a logical and compelling next step in the exploration of N-substituted phenylethylamines. This particular functional group introduces several key features that can be hypothesized to influence receptor binding:

  • Chain Length and Flexibility: The propyl chain extends the distance between the core amine and the terminal methoxy group, allowing for greater conformational flexibility. This may enable the substituent to adopt an optimal orientation within the binding pocket of a target receptor.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with a corresponding donor residue in the receptor's binding site.

  • Lipophilicity: The methoxypropyl group increases the overall lipophilicity of the molecule compared to a simple N-alkyl chain, which can influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets within the receptor.

By understanding the established SAR of related N-substituted phenylethylamines, we can form educated hypotheses about the likely receptor targets for (3-Methoxypropyl)(2-phenylethyl)amine derivatives.

Predicted Receptor Targets and Structure-Activity Relationships

Based on extensive research into the pharmacology of N-substituted phenethylamines, the primary receptor families of interest for (3-Methoxypropyl)(2-phenylethyl)amine derivatives are the serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors.

Serotonin Receptors (5-HT)

The 5-HT receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are well-known targets for phenylethylamine-based psychoactive compounds.[1][2][3]

  • Hypothesized Interaction: The N-(3-methoxypropyl) group could potentially enhance affinity and/or modulate the functional activity (agonist, partial agonist, or antagonist) at 5-HT2A/2C receptors. The flexibility of the propyl chain and the hydrogen bonding capability of the methoxy group may allow for novel interactions within the receptor binding pocket that are not possible with simpler N-substituents. It is plausible that these derivatives could exhibit significant affinity, potentially in the nanomolar range, for these receptors.[3]

Dopamine Receptors (D)

The dopamine transporter (DAT) and dopamine receptors (particularly the D2 subtype) are key targets for many phenylethylamine-based stimulants.

  • Hypothesized Interaction: The N-substituent can influence the affinity and selectivity for dopamine receptors and the dopamine transporter. While some N-substitutions can decrease DAT affinity, the specific impact of the methoxypropyl group is unknown. It is possible that this substituent could confer a unique profile of activity at dopamine receptors, potentially leading to compounds with therapeutic potential for conditions such as ADHD or Parkinson's disease.[4]

Adrenergic Receptors

Phenylethylamines are the endogenous ligands for adrenergic receptors, and synthetic derivatives often retain affinity for these targets.

  • Hypothesized Interaction: It is likely that (3-Methoxypropyl)(2-phenylethyl)amine derivatives will exhibit some degree of affinity for α and/or β-adrenergic receptors. The nature and extent of this interaction will depend on the specific substitution patterns on the phenyl ring of the core phenylethylamine structure.

The following table summarizes the binding affinities of some representative N-substituted phenylethylamine derivatives at the human 5-HT2A receptor to provide a comparative context.

CompoundN-Substituent5-HT2A Ki (nM)
2C-I-H130
N-Me-2C-I-Methyl1,100
N-Bn-2C-I-Benzyl1.1
N-(2-MeOBn)-2C-I-2-Methoxybenzyl0.4

Data extrapolated from related literature. The Ki values are indicative and serve to illustrate the impact of N-substitution.

Methodologies for Determining Receptor Binding Affinity

The gold-standard technique for quantifying the interaction between a ligand and its receptor is the radioligand binding assay .[1] This in vitro method is highly sensitive and allows for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibitory constant (Ki) of a competing ligand.

Key Concepts in Radioligand Binding Assays
  • Kd (Equilibrium Dissociation Constant): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Bmax (Maximum Number of Binding Sites): This parameter reflects the total concentration of receptors in the sample.

  • IC50 (Half-maximal Inhibitory Concentration): In a competition assay, the IC50 is the concentration of an unlabeled test compound that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibitory Constant): The Ki is a more absolute measure of the affinity of a competing ligand, calculated from the IC50 value and the Kd of the radioligand. A lower Ki value indicates a higher affinity of the test compound for the receptor.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates a typical workflow for a radioligand competition binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture Expressing Target Receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation: Membranes + Radioligand + Test Compound resuspension->incubation Add to Assay Plate filtration Rapid Filtration incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation curve_fitting Non-linear Regression (Competition Curve) scintillation->curve_fitting Generate Raw Data ic50_determination IC50 Determination curve_fitting->ic50_determination ki_calculation Ki Calculation ic50_determination->ki_calculation

Caption: Workflow for a radioligand competition binding assay.

Detailed Experimental Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol provides a detailed, step-by-step methodology for determining the binding affinity of a (3-Methoxypropyl)(2-phenylethyl)amine derivative at the human 5-HT2A receptor.

Materials and Reagents
  • HEK-293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist)

  • Unlabeled standard: Ketanserin or another known 5-HT2A antagonist

  • Test compounds: (3-Methoxypropyl)(2-phenylethyl)amine derivatives

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester and glass fiber filters

Membrane Preparation
  • Grow HEK-293 cells expressing the human 5-HT2A receptor to confluency.

  • Harvest the cells and wash with ice-cold PBS.

  • Homogenize the cell pellet in ice-cold assay buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Competition Binding Assay
  • In a 96-well microplate, set up the following in triplicate for each test compound concentration:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), 50 µL of [³H]Ketanserin, and 100 µL of the membrane preparation.

    • Test Compound: 50 µL of the (3-Methoxypropyl)(2-phenylethyl)amine derivative at various concentrations, 50 µL of [³H]Ketanserin, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (total specific binding in the absence of the test compound) against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The following diagram illustrates a typical G-protein coupled receptor (GPCR) signaling pathway that could be activated by a phenylethylamine derivative acting as an agonist.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Phenylethylamine Derivative (Agonist) receptor GPCR (e.g., 5-HT2A) ligand->receptor Binds to g_protein G-protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of (3-Methoxypropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a comprehensive, step-by-step guide for the development and initial validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3-Methoxypropyl)(2-phenylethyl)amine. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural choice. The developed isocratic method demonstrates excellent peak symmetry and sensitivity for this secondary amine, a compound class often susceptible to chromatographic challenges like peak tailing.

Introduction and Analytical Objective

(3-Methoxypropyl)(2-phenylethyl)amine is a secondary amine containing both a phenyl group, which acts as a chromophore for UV detection, and a basic nitrogen atom, which presents specific challenges for chromatographic analysis. Accurate quantification of this and similar compounds is critical in various stages of drug development and chemical synthesis for purity assessment, stability testing, and formulation analysis.

The primary analytical challenge with basic compounds like secondary amines is their tendency to interact with acidic residual silanol groups on the surface of traditional silica-based HPLC columns.[1] This secondary interaction mechanism leads to distorted, tailing peaks, which compromise resolution, sensitivity, and the accuracy of quantification.[2]

This guide's objective is to systematically develop a reliable HPLC method that mitigates these issues, ensuring symmetric peak shapes and reproducible results, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4]

Analyte Characterization and Initial Considerations

A successful method development strategy begins with understanding the analyte's physicochemical properties.

  • Structure: (3-Methoxypropyl)(2-phenylethyl)amine

    • Phenylethyl Moiety: Provides UV absorbance, essential for detection.

    • Secondary Amine: A basic functional group (typical pKa ~10-11) that will be protonated at acidic or neutral pH.

    • Methoxypropyl Group: Contributes to the overall hydrophobicity of the molecule.

  • UV Absorbance: The presence of the benzene ring from the phenylethyl group suggests strong UV absorbance around 254-270 nm. A UV-Vis or Photodiode Array (PDA) detector is therefore the ideal choice.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile, as well as aqueous acidic solutions due to the protonation of the amine.

Based on this profile, a reversed-phase HPLC method is appropriate. The key to success will be controlling the secondary interactions caused by the basic amine.

HPLC Method Development Strategy

Our strategy is a systematic process of selecting and optimizing chromatographic parameters to achieve a robust and reliable separation. The rationale behind each decision is crucial for developing a method that is not only effective but also transferable and easy to troubleshoot.

Column Selection: Mitigating Silanol Interactions

The choice of a stationary phase is the most critical factor for achieving good peak shape for basic compounds.[1]

  • The Problem: Standard Type A silica columns have a high concentration of acidic silanol groups (Si-OH). At typical mobile phase pH values (3-7), these silanols can become deprotonated (Si-O⁻) and interact electrostatically with the protonated basic analyte (R₂NH₂⁺), causing peak tailing.[5]

  • The Solution: Modern, high-purity, "Type B" silica columns that are densely bonded and end-capped are the preferred choice. End-capping involves reacting the residual silanol groups with a small silylating agent (e.g., trimethylchlorosilane) to block them, thus preventing interaction with the analyte.[6]

For this application, a C18 column with extensive end-capping is selected as the starting point. A particle size of 3.5 µm to 5 µm offers a good balance between efficiency and backpressure on standard HPLC systems.

Mobile Phase Optimization: Controlling Peak Shape and Retention

The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of ionizable compounds.

  • Organic Solvent: Acetonitrile is chosen over methanol as it generally provides better peak shapes for basic compounds and has a lower viscosity, resulting in lower backpressure.

  • pH Control: To ensure a consistent state of protonation for the analyte and to suppress the ionization of residual silanols, operating at a low pH is highly effective. By lowering the mobile phase pH to around 2.5-3.0, the silanol groups remain protonated (Si-OH), eliminating the ionic interaction that causes tailing. A buffer is necessary to maintain this pH. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice.

  • Competing Base (Optional Additive): In cases where tailing persists even with a low pH mobile phase, adding a "silanol suppressor" or competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can be effective.[5] The TEA, being a small basic molecule, will preferentially interact with any active silanol sites, masking them from the analyte. However, this approach can shorten column lifetime and should be considered a secondary optimization step if needed.[5]

Method Development Workflow

The logical flow of method development ensures a systematic and efficient optimization process.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, UV, pKa) Column Column Selection (End-capped C18) Analyte->Column MobilePhase Initial Mobile Phase (ACN/Buffer pH 2.5) Column->MobilePhase Gradient Gradient Scouting (5-95% ACN) MobilePhase->Gradient Run initial gradient Isocratic Convert to Isocratic (Determine %ACN) Gradient->Isocratic Optimize retention FineTune Fine-Tuning (Flow Rate, Temp.) Isocratic->FineTune Improve efficiency SST System Suitability Test (USP <621>) FineTune->SST Confirm performance Validation Method Validation (ICH Q2(R1)) SST->Validation

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the final, optimized method.

Equipment and Reagents
  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance, volumetric flasks, and pipettes.

  • (3-Methoxypropyl)(2-phenylethyl)amine reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid (85%).

  • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase (Aqueous Component): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water to make a 20 mM solution. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

Final HPLC Operating Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column End-capped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 2.5) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 258 nm
Injection Vol. 10 µL
Run Time 10 minutes
Sample Analysis Workflow

AnalysisWorkflow Prep_Mobile Prepare Mobile Phase (ACN/Buffer) Equilibrate Equilibrate System (≥ 30 min) Prep_Mobile->Equilibrate Prep_Sample Prepare Standards & Samples Inject Inject Blank (Mobile Phase) Prep_Sample->Inject Equilibrate->Inject SST_Inject Inject SST Standard (e.g., 5 replicate injections) Inject->SST_Inject Sample_Inject Inject Samples SST_Inject->Sample_Inject If SST passes Acquire Acquire Data Sample_Inject->Acquire Process Process Results (Integrate & Quantify) Acquire->Process

Caption: Step-by-step workflow for sample analysis.

Method Trustworthiness: Validation and System Suitability

To ensure that the analytical procedure is suitable for its intended purpose, a validation framework based on the ICH Q2(R1) guideline should be followed.[7] Before running any sample set, system suitability tests (SST) must be performed to verify that the chromatographic system is performing adequately.[3][8]

System Suitability Testing (SST)

Based on USP General Chapter <621>, SST is a crucial part of the analytical procedure.[9] A working standard (e.g., 25 µg/mL) should be injected five times, and the following parameters should be assessed.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. Critical for basic compounds.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection and system precision.
RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Key Validation Parameters (ICH Q2(R1))

The following parameters are essential for validating the method for quantitative impurity testing or assay.[4][10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the analyte's retention time from blank/placebo.
Linearity To demonstrate a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability) To show the precision of the method under the same conditions over a short interval.RSD ≤ 2.0% for multiple preparations.
Range The interval over which the method is precise, accurate, and linear.e.g., 80% to 120% of the target concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, %ACN ±2%).SST criteria are met under all varied conditions.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the quantification of (3-Methoxypropyl)(2-phenylethyl)amine. By carefully selecting an end-capped C18 column and controlling the mobile phase pH to suppress undesirable silanol interactions, excellent peak symmetry and reproducibility can be achieved. The outlined protocol, combined with rigorous system suitability testing and a clear validation pathway according to ICH guidelines, provides a trustworthy and reliable analytical tool for researchers in pharmaceutical and chemical analysis.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uHPLCs URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare.com URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC International URL: [Link]

Sources

Application Note: Step-by-Step Laboratory Synthesis Protocol for (3-Methoxypropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic Methodology, Mechanistic Causality, and Analytical Validation

Executive Summary & Retrosynthetic Rationale

The synthesis of secondary amines is a foundational operation in medicinal chemistry and drug discovery. The target compound, (3-Methoxypropyl)(2-phenylethyl)amine , is a versatile building block featuring a phenethylamine scaffold adjoined to a hydrogen-bond-accepting methoxypropyl chain.

To construct this C–N bond efficiently, this protocol employs a Direct Reductive Amination (DRA) strategy. Recent industry analyses indicate that reductive amination accounts for approximately 25% of all C–N bond-forming reactions in pharmaceutical manufacturing due to its high atom economy, operational simplicity, and scalability [1].

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes to alcohols, STAB exhibits exquisite chemoselectivity. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron-hydride bond, rendering STAB unreactive toward most aldehydes and ketones but highly reactive toward the more electrophilic iminium ion intermediate [2]. This allows the reaction to proceed in a single "one-pot" operation without the need to pre-form and isolate the imine.

ReactionMechanism Aldehyde 3-Methoxypropanal + Phenethylamine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Iminium Iminium Ion [Activated] Hemiaminal->Iminium -H2O (AcOH cat.) Product Secondary Amine Target Iminium->Product Hydride Transfer (STAB)

Figure 1: Mechanistic pathway of the direct reductive amination using STAB.

Experimental Design & Material Specifications

The reaction is conducted in 1,2-Dichloroethane (DCE) . DCE is selected over protic solvents (like methanol) because its dielectric constant optimally stabilizes the polar iminium intermediate without competitively hydrogen-bonding to the reagents, which accelerates the reduction step [2].

Quantitative Reagent Matrix
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Phenylethylamine 121.181.001.21 g (10.0 mmol)Primary Amine Nucleophile
3-Methoxypropanal 88.111.050.93 g (10.5 mmol)Electrophilic Carbonyl
STAB (NaBH(OAc)₃) 211.941.503.18 g (15.0 mmol)Chemoselective Hydride Source
Glacial Acetic Acid 60.051.000.60 g (10.0 mmol)Acid Catalyst (pH Control)
1,2-Dichloroethane 98.96-50.0 mL (0.2 M)Aprotic Reaction Solvent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the success of the prior step via the listed validation checkpoints.

ExperimentalWorkflow Step1 1. Reagent Assembly Mix Amine & Aldehyde in DCE Step2 2. Acidification Add 1.0 eq AcOH Step1->Step2 Step3 3. Selective Reduction Portion-wise STAB at 0 °C Step2->Step3 Step4 4. Biphasic Quench Sat. NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Drying DCM extraction, Na2SO4 Step4->Step5 Step6 6. Chromatographic Purification Silica Gel (DCM:MeOH:Et3N) Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and isolation of the target amine.

Phase 1: Iminium Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Ar) to exclude ambient moisture, which can prematurely degrade the hydride reagent.

  • Solvation: Introduce 50.0 mL of anhydrous DCE into the flask. Add 2-phenylethylamine (1.21 g, 10.0 mmol) followed by 3-methoxypropanal (0.93 g, 10.5 mmol).

  • Acidification: Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise.

    • Causality Insight: The addition of 1.0 equivalent of acetic acid lowers the system pH, protonating the intermediate hemiaminal's hydroxyl group. This transforms it into a superior leaving group (water), driving the equilibrium toward the highly electrophilic iminium ion [2].

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 30 minutes.

Phase 2: Chemoselective Reduction
  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Hydride Addition: Add STAB (3.18 g, 15.0 mmol) portion-wise over 15 minutes.

    • Causality Insight: STAB addition is performed at 0 °C to mitigate the exothermic nature of the hydride transfer and to suppress the generation of hydrogen gas caused by the reaction of STAB with the acetic acid or trace moisture.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 to 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (10% MeOH in DCM, visualized with Ninhydrin stain). The primary amine starting material (red/pink spot) should completely disappear, replaced by a new, higher-Rf secondary amine spot.

Phase 3: Quench and Extraction
  • Biphasic Quench: Cool the flask back to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until all effervescence (CO₂ evolution) ceases.

    • Causality Insight: The mildly basic NaHCO₃ neutralizes the acetic acid and hydrolyzes unreacted STAB. Crucially, it breaks down boron-amine complexes, ensuring the secondary amine is fully released into the organic phase as a free base.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Drying: Combine the organic extracts, wash with 50 mL of brine (saturated NaCl) to remove residual water, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Chromatographic Purification
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using DCM.

  • Elution: Load the crude residue and elute using a gradient of 0% to 10% Methanol in DCM, containing 1% Triethylamine (Et₃N) .

    • Causality Insight: Secondary amines interact strongly with the acidic silanol (Si-OH) groups on the stationary phase, causing severe peak tailing and loss of yield. The addition of 1% Et₃N competitively deactivates these silanol sites, ensuring the amine elutes as a sharp, tight band.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to afford pure (3-Methoxypropyl)(2-phenylethyl)amine as a pale yellow to colorless oil.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against the following predicted spectroscopic parameters.

Expected Spectroscopic Data
Analytical MethodParameter / SignalAssignment / Structural Correlation
¹H NMR (400 MHz, CDCl₃)δ 7.32 - 7.18 (m, 5H)Aromatic protons (Phenyl ring)
δ 3.42 (t, J = 6.4 Hz, 2H)-CH₂-O - (Methoxypropyl chain)
δ 3.33 (s, 3H)-O -CH₃ (Terminal methoxy group)
δ 2.92 - 2.82 (m, 4H)Ph-CH₂ - and -CH₂ -NH- (Phenethyl chain)
δ 2.71 (t, J = 7.2 Hz, 2H)-NH-CH₂ - (Methoxypropyl chain)
δ 1.78 (p, J = 6.8 Hz, 2H)-CH₂-CH₂ -CH₂- (Central propyl spacer)
δ 1.65 (br s, 1H)Secondary amine (-NH -)
¹³C NMR (100 MHz, CDCl₃)δ 140.2, 128.8, 128.5, 126.2Aromatic carbons
δ 71.4, 58.7Oxygen-bound carbons (-CH₂-O-, -OCH₃)
δ 51.2, 46.8Nitrogen-bound carbons
δ 36.5, 30.4Aliphatic backbone carbons
HRMS (ESI-TOF)m/z 222.1858[M+H]⁺ calculated for C₁₄H₂₄NO⁺ is 222.1852

References

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application Note: Structural Characterization of (3-Methoxypropyl)(2-phenylethyl)amine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note serves as a comprehensive guide for the structural characterization of the secondary amine (3-Methoxypropyl)(2-phenylethyl)amine, also known as N-(3-methoxypropyl)-2-phenylethanamine, using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this document outlines a robust set of protocols for data acquisition and provides a detailed, predictive analysis of the expected ¹H and ¹³C NMR spectra. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this guide will enable researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the structure of this and related compounds.

Introduction

(3-Methoxypropyl)(2-phenylethyl)amine is a secondary amine with potential applications in pharmaceutical and materials science research. Its structure combines a phenylethyl motif, common in psychoactive compounds and neurotransmitters, with a methoxypropyl group that can modulate its physicochemical properties such as lipophilicity and metabolic stability. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of any novel chemical entity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note details the necessary steps for a comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC, to fully characterize (3-Methoxypropyl)(2-phenylethyl)amine.

Predicted NMR Spectral Data

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1', H-5'7.20 - 7.35m5H-
H-2', H-3', H-4'7.20 - 7.35m5H-
H-72.85 - 2.95t2H~7-8
H-82.75 - 2.85t2H~7-8
H-102.60 - 2.70t2H~7-8
H-111.70 - 1.80p2H~7-8
H-123.40 - 3.50t2H~6-7
O-CH₃3.30 - 3.40s3H-
N-H1.0 - 2.0br s1H-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1'~140
C-2', C-6'~128.5
C-3', C-5'~128.3
C-4'~126
C-7~51
C-8~36
C-10~49
C-11~30
C-12~71
O-CH₃~59

Experimental Protocols

To obtain high-quality NMR spectra for the structural confirmation of (3-Methoxypropyl)(2-phenylethyl)amine, the following experimental protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can also be used depending on the compound's solubility and the desired chemical shift dispersion.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a small molecule.

G cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Interpretation H1 1D ¹H NMR Assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) H1->Assign_H1 C13 1D ¹³C NMR Assign_C13 Assign ¹³C Signals (Chemical Shift) C13->Assign_C13 COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Correlate_COSY ¹H-¹H Connectivity (COSY Correlations) Assign_H1->Correlate_COSY Correlate_HSQC Direct ¹H-¹³C Connectivity (HSQC Correlations) Assign_H1->Correlate_HSQC Correlate_HMBC Long-Range ¹H-¹³C Connectivity (HMBC Correlations) Assign_H1->Correlate_HMBC Assign_C13->Correlate_HSQC Assign_C13->Correlate_HMBC Structure_Validation Structure Validation Correlate_COSY->Structure_Validation Correlate_HSQC->Structure_Validation Correlate_HMBC->Structure_Validation

Figure 1: Experimental workflow for NMR-based structural elucidation.
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons in the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different molecular fragments.

Spectral Interpretation and Structural Assignment

The following diagram illustrates the predicted key HMBC correlations that would be crucial for confirming the structure of (3-Methoxypropyl)(2-phenylethyl)amine.

G cluster_structure (3-Methoxypropyl)(2-phenylethyl)amine Structure cluster_protons Key Protons for HMBC struct C-1' C-2' C-3' C-4' C-5' C-6' C-7 C-8 N-H C-10 C-11 C-12 O-CH₃ H7 H-7 H7->struct:f0 to C-1' H7->struct:f7 to C-8 H8 H-8 H8->struct:f1 to C-2', C-6' H8->struct:f6 to C-7 H10 H-10 H10->struct:f10 to C-11 H10->struct:f11 to C-12 H12 H-12 H12->struct:f10 to C-10 OCH3 O-CH₃ OCH3->struct:f11 to C-12

Figure 2: Predicted key HMBC correlations for structural confirmation.

A systematic approach to interpreting the acquired spectra will lead to the unambiguous assignment of all proton and carbon signals and, consequently, the validation of the molecular structure.

  • ¹H NMR Analysis:

    • Aromatic Region (δ 7.20-7.35 ppm): The signals for the five protons of the phenyl group will appear in this region.

    • Aliphatic Region:

      • The two methylene groups of the phenylethyl moiety (H-7 and H-8) are expected to be triplets.

      • The three methylene groups of the methoxypropyl chain (H-10, H-11, and H-12) will show distinct signals. The quintet for H-11 will be characteristic.

      • The methoxy group (O-CH₃) will be a sharp singlet.

    • N-H Proton: The secondary amine proton will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR Analysis: The number of distinct signals should correspond to the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of aromatic, aliphatic, and methoxy carbons.

  • 2D NMR Analysis:

    • COSY: This will confirm the connectivity within the phenylethyl and methoxypropyl fragments (e.g., H-7 with H-8, and H-10 with H-11, and H-11 with H-12).

    • HSQC: This will link each proton signal to its directly attached carbon (e.g., H-7 to C-7, O-CH₃ to the methoxy carbon).

    • HMBC: This is crucial for connecting the different fragments of the molecule. Key correlations to look for include:

      • From the H-8 protons to the aromatic C-1' carbon.

      • From the H-7 and H-10 protons to the adjacent carbons on the other side of the nitrogen atom.

      • From the methoxy protons to C-12.

Conclusion

While experimental NMR data for (3-Methoxypropyl)(2-phenylethyl)amine is not currently found in public databases, this application note provides a comprehensive framework for its acquisition, interpretation, and structural validation. The predicted spectral data, detailed experimental protocols, and a systematic approach to spectral analysis will empower researchers to confidently characterize this and structurally related molecules. The use of a combination of 1D and 2D NMR techniques is essential for the unambiguous structural elucidation of novel compounds in chemical and pharmaceutical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Application Note: (3-Methoxypropyl)(2-phenylethyl)amine as a Versatile Secondary Amine Precursor in CNS and Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of highly functionalized, drug-like building blocks is critical for the rapid generation of high-quality lead compounds. (3-Methoxypropyl)(2-phenylethyl)amine is a highly versatile secondary amine precursor that bridges two critical pharmacophoric domains: the privileged phenethylamine scaffold and a flexible, hydrogen-bond-accepting methoxypropyl extension.

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this precursor. It covers the mechanistic rationale for its structural features, physicochemical profiling, and validated, step-by-step protocols for generating diverse chemical libraries.

Scientific Rationale & Pharmacophore Mapping

The utility of (3-Methoxypropyl)(2-phenylethyl)amine stems from its dual-domain architecture, which allows it to simultaneously anchor into conserved receptor pockets while probing adjacent sub-pockets for selectivity.

The Phenethylamine Anchor

The 2-phenethylamine motif is a cornerstone of neuropharmacology. It is the core scaffold of endogenous catecholamines (dopamine, norepinephrine) and is widely utilized in designing ligands for monoamine G-protein-coupled receptors (GPCRs), including 5-HT, dopamine, and trace amine-associated receptors (TAAR1)[1]. By retaining this structural core, derivatives of this precursor inherently possess a high probability of CNS target engagement.

The Methoxypropyl Vector

The addition of a 3-methoxypropyl chain to the basic nitrogen provides several strategic advantages in lead optimization:

  • Hydrogen Bond Acceptor (HBA): The terminal ether oxygen acts as a potent HBA. Pharmacophore modeling in kinase inhibitors (e.g., JAK3) and metabolic enzymes (e.g., ketohexokinase) frequently relies on methoxypropyl groups to form critical water-mediated bridges or direct hydrogen bonds with backbone residues[2][3].

  • Lipophilicity & hERG Mitigation: Highly lipophilic basic amines often suffer from hERG channel liabilities (cardiotoxicity). The introduction of the polar ether oxygen reduces the overall logP of the resulting tertiary amines, improving the safety profile while maintaining blood-brain barrier (BBB) permeability.

  • Conformational Flexibility: The 3-carbon alkyl linker provides the necessary degrees of freedom for the methoxy group to adapt to dynamic binding pockets without incurring a prohibitive entropic penalty.

Physicochemical Profiling

Understanding the baseline properties of the precursor is essential for predicting the behavior of the final library compounds.

Table 1: Physicochemical Properties of the Precursor

PropertyValueImplication for Drug Design
Molecular Weight 193.29 g/mol Ideal low-MW building block; leaves ample "budget" for further functionalization while remaining within Lipinski's Rule of 5.
LogP (Estimated) ~2.1Optimal starting lipophilicity for CNS-targeted library generation.
H-Bond Donors (HBD) 1 (Secondary Amine)Readily functionalized via alkylation, acylation, or urea formation to yield target compounds with 0 HBDs (improving BBB transit).
H-Bond Acceptors (HBA) 2 (N, O)Facilitates target engagement via the ether oxygen and tertiary amine nitrogen.

Synthetic Diversification Workflow

The secondary amine acts as a highly nucleophilic hub. Because it is less sterically hindered than bulky secondary amines (e.g., diisopropylamine) but more selective than primary amines, it is an ideal substrate for high-throughput parallel synthesis.

Workflow Precursor (3-Methoxypropyl)(2-phenylethyl)amine (Secondary Amine Hub) RedAm Reductive Amination (Aldehydes + STAB) Precursor->RedAm Amidation Amidation (Acyl Chlorides / HATU) Precursor->Amidation Urea Urea Formation (Isocyanates) Precursor->Urea TertAmine Tertiary Amines (GPCR Ligands) RedAm->TertAmine Amides Amides (Kinase Inhibitors) Amidation->Amides Ureas Ureas (Hydrolase Inhibitors) Urea->Ureas

Fig 1. Synthetic diversification workflow of the secondary amine precursor.

Experimental Protocols

Protocol A: High-Throughput Reductive Amination (Tertiary Amine Library)

Causality & Expert Insight: Converting secondary amines to tertiary amines via direct alkylation (using alkyl halides) often leads to over-alkylation and quaternary ammonium salt formation[4]. Reductive amination circumvents this. We utilize Sodium Triacetoxyborohydride (STAB) in Dichloroethane (DCE). STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde, ensuring high fidelity and mono-alkylation.

Table 2: Reaction Optimization Data for Reductive Amination

Reducing AgentSolventTemp (°C)Conversion (%)Impurity Profile / Causality
NaBH₄MeOH2545%High over-reduction of the starting aldehyde to alcohol.
NaCNBH₃MeOH/AcOH2582%Good yield, but generates highly toxic HCN gas byproducts.
STAB (NaB(OAc)₃H) DCE 25 >95% Clean conversion, trace unreacted amine. Mild and selective.
STAB (NaB(OAc)₃H)THF5088%Slight thermal degradation of the iminium intermediate.

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried vial equipped with a magnetic stir bar, dissolve (3-Methoxypropyl)(2-phenylethyl)amine (1.0 mmol, 193 mg) in anhydrous 1,2-Dichloroethane (DCE) (4.0 mL).

  • Imine Formation: Add the desired aldehyde (1.1 mmol) to the solution. Stir the mixture at room temperature (25 °C) for 30 minutes to allow for complete iminium ion formation. Note: For sterically hindered aldehydes, the addition of catalytic acetic acid (0.1 mmol) accelerates iminium formation.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) over 5 minutes.

  • Reaction: Cap the vial and stir the suspension vigorously at room temperature for 12–16 hours. Monitor reaction completion via LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude tertiary amine via flash column chromatography (Silica gel, typically eluting with a gradient of DCM to 5-10% MeOH in DCM containing 0.1% Et₃N).

Protocol B: Synthesis of Urea Derivatives

Causality & Expert Insight: Ureas are highly stable, hydrogen-bond donating motifs that are structurally rigid. Coupling the secondary amine with isocyanates is an exceptionally clean, atom-economical "click-like" reaction that requires no coupling reagents and produces no byproducts, making it ideal for parallel library synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Methoxypropyl)(2-phenylethyl)amine (0.5 mmol, 96.6 mg) in anhydrous Dichloromethane (DCM) (2.0 mL) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired isocyanate (0.52 mmol) dropwise. Note: Isocyanates are moisture-sensitive; ensure all glassware and solvents are strictly anhydrous to prevent the formation of symmetric urea byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Evaporate the solvent under a stream of nitrogen.

  • Purification: Because the reaction is highly efficient, the resulting di-substituted urea can often be purified simply by trituration with cold diethyl ether or hexanes. If impurities persist, purify via reverse-phase preparative HPLC.

Downstream Application: GPCR Signaling Modulation

When functionalized into tertiary amines, the resulting compounds frequently act as ligands for monoamine GPCRs. The phenethylamine core binds to the orthosteric site (often interacting with a conserved Aspartate residue via the protonated amine), while the methoxypropyl group dictates receptor subtype selectivity (e.g., shifting affinity between 5-HT₂A and Dopamine D₂ receptors).

Pathway Ligand Synthesized Tertiary Amine (Phenethylamine Derivative) GPCR Monoamine GPCR (e.g., 5-HT2A / D2) Ligand->GPCR Binds Orthosteric Site Gq Gq Protein Activation GPCR->Gq 5-HT2A Agonism Gi Gi Protein Activation GPCR->Gi D2 Agonism PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Ca2 Intracellular Ca2+ Release PLC->Ca2

Fig 2. Downstream GPCR signaling pathways modulated by phenethylamine-derived ligands.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH -[Link]

  • Pharmacophore and Virtual Screening of JAK3 inhibitors - PMC -[Link]

  • Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders - PMC -[Link]

  • Efficient synthesis of tertiary amines from secondary amines - ResearchGate -[Link]

Sources

Mass spectrometry fragmentation pathway analysis of (3-Methoxypropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Pathway Analysis of (3-Methoxypropyl)(2-phenylethyl)amine

Introduction & Scope

(3-Methoxypropyl)(2-phenylethyl)amine is a structurally intriguing secondary amine characterized by a flexible aliphatic ether (methoxypropyl) chain and an aromatic (phenylethyl) moiety. In fields ranging from forensic toxicology to pharmaceutical metabolite profiling, unambiguous structural elucidation of such compounds relies heavily on electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This technical guide bypasses generic MS operating instructions to provide a deep, mechanistically grounded analysis of the fragmentation behavior of (3-Methoxypropyl)(2-phenylethyl)amine. By understanding the gas-phase thermodynamics that drive these cleavages, researchers can confidently annotate spectra, differentiate isomers, and optimize multiple reaction monitoring (MRM) transitions.

Core Fragmentation Mechanisms: The Causality of Cleavage

Mass spectrometry is fundamentally governed by the localization of charge and the stability of the resulting neutral and ionic species. For (3-Methoxypropyl)(2-phenylethyl)amine, the basicity of the secondary amine directs the primary fragmentation cascades.

Phenylethyl Moiety Dynamics (m/z 105 & 91) Upon collisional activation, the protonated secondary amine frequently undergoes N-C(α) bond dissociation. For phenethylamine derivatives, this cleavage results in the loss of the amine group (in this case, 3-methoxypropylamine) to form a highly stable C8​H9+​ cation at m/z 105.07[1]. Advanced computational and experimental studies indicate that this is not a simple, unstable primary carbocation. Instead, it rearranges into a resonance-stabilized spiro[2.5]octadienylium ion, driven by the electron-rich aromatic ring[1],[2]. Subsequent high-energy loss of a methylene group (-14 Da) from this spiro-intermediate yields the ubiquitous, highly stable tropylium cation ( C7​H7+​ ) at m/z 91.05[1].

Methoxypropyl Moiety Dynamics (m/z 162, 122, & 73) The aliphatic ether chain provides alternative energy sinks depending on the collision energy applied.

  • Neutral Loss: At low collision energies, the molecule easily expels neutral methanol ( CH3​OH , 32 Da) from the terminal ether, generating a fragment at m/z 162.13.

  • Inductive & Alpha Cleavage: Cleavage on the methoxypropyl side can either yield the methoxypropyl cation ( C4​H9​O+ ) at m/z 73.06, or leave the charge residing on the nitrogen atom to form protonated phenylethylamine at m/z 122.09[3],[4].

Diagnostic Fragment Ions Summary

To facilitate rapid spectral annotation, the quantitative exact mass data for the primary fragmentation pathways are summarized below.

Precursor / FragmentExact m/zElemental CompositionNeutral LossStructural Assignment
Precursor Ion 194.1545 C12​H20​NO+ N/AProtonated intact molecule
Product Ion 1 162.1283 C11​H16​N+ -32.0262 Da ( CH3​OH )Methanol loss from ether
Product Ion 2 122.0970 C8​H12​N+ -72.0575 Da ( C4​H8​O )Protonated phenylethylamine
Product Ion 3 105.0704 C8​H9+​ -89.0841 Da ( C4​H11​NO )Spiro[2.5]octadienylium ion
Product Ion 4 91.0548 C7​H7+​ -103.0997 Da (Multiple)Tropylium cation
Product Ion 5 73.0653 C4​H9​O+ -121.0892 Da ( C8​H11​N )Methoxypropyl cation

Fragmentation Pathway Visualization

MS_Pathway M Precursor Ion [M+H]+ m/z 194.15 C12H20NO+ F1 Neutral Loss (-CH3OH) m/z 162.13 C11H16N+ M->F1 -32 Da (Low CE) F2 Protonated Phenylethylamine m/z 122.09 C8H12N+ M->F2 Inductive Cleavage (-C4H8O) F3 Spiro[2.5]octadienylium m/z 105.07 C8H9+ M->F3 Alpha-Cleavage (-C4H11NO) F5 Methoxypropyl Cation m/z 73.06 C4H9O+ M->F5 Alpha-Cleavage (-C8H11N) F2->F3 -17 Da (-NH3) F4 Tropylium Cation m/z 91.05 C7H7+ F3->F4 -14 Da (High CE)

Fig 1. Proposed ESI-MS/MS fragmentation pathway for (3-Methoxypropyl)(2-phenylethyl)amine.

Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating system, the following protocol incorporates chromatographic separation to prevent matrix suppression and a dynamic collision energy ramp to capture both low-energy and high-energy fragmentation events.

Step-by-Step Methodology
  • Sample Preparation & Self-Validation:

    • Dilute the analyte to 50 ng/mL in an initial mobile phase of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Validation Step: Prepare a solvent blank and spike the sample with a deuterated internal standard (e.g., Phenethylamine-d5).

    • Causality: Formic acid acts as a proton source, ensuring >99% ionization efficiency of the secondary amine in ESI positive mode. The internal standard monitors retention time drift and validates mass accuracy (< 5 ppm error).

  • UHPLC Separation:

    • Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 8 minutes.

    • Causality: The gradient focuses the analyte band, separating it from isobaric interferences and desalinating the matrix before it enters the source, which is critical for maintaining high sensitivity.

  • Source Optimization:

    • Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: Phenethylamines are highly prone to in-source fragmentation. Carefully optimizing the desolvation temperature prevents the premature thermal degradation of the [M+H]+ ion before it reaches the mass analyzer[1],[2].

  • Tandem MS (CID/HCD) Acquisition:

    • Isolate m/z 194.15 in the quadrupole (isolation width 1.0 Da).

    • Apply a stepped Collision Energy (CE) of 15, 30, and 45 eV.

    • Causality: A stepped CE approach is mandatory. 15 eV captures the fragile neutral loss of methanol (m/z 162), while 45 eV is required to overcome the energy barrier to drive the formation of the terminal tropylium ion (m/z 91)[4].

LCMS_Workflow S1 1. Sample Prep (0.1% FA Dilution) S2 2. UHPLC Separation (C18, Gradient) S1->S2 S3 3. ESI Source (Pos Mode, 3.5 kV) S2->S3 S4 4. CID/HCD (Stepped CE 15-45 eV) S3->S4 S5 5. Mass Analyzer (TOF or Orbitrap) S4->S5

Fig 2. Optimized LC-MS/MS workflow for phenethylamine derivatives.

References

1.[3] Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences (2020). 2.[1] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, ACS Publications (2020). 3.[2] Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, ACS Publications (2021). 4.[4] Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, MDPI (2018).

Sources

Application Notes and Protocols for the In Vitro Characterization of (3-Methoxypropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive framework for the initial in vitro characterization of (3-Methoxypropyl)(2-phenylethyl)amine, a substituted phenethylamine derivative. As specific cell culture data for this compound is not widely available, this guide establishes a foundational workflow based on established methodologies for related small molecules.[1] Protocols herein detail the preparation of stock solutions, determination of a non-toxic working concentration range via cytotoxicity screening, and the design of preliminary functional assays based on the known pharmacology of the phenethylamine class. The overarching goal is to equip researchers with the necessary steps to systematically evaluate the compound's biological activity in a cell-based context.

Introduction: The Scientific Context

(3-Methoxypropyl)(2-phenylethyl)amine belongs to the phenethylamine chemical class, a group of compounds known for their diverse biological activities, particularly within the central nervous system.[2] The parent compound, 2-phenylethylamine, is an endogenous trace amine that modulates monoaminergic neurotransmission.[3] Its derivatives are subjects of intense research in medicinal chemistry and drug development for their potential to interact with a variety of neuroreceptors and transporters.[4][5]

A key target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that influences dopamine and serotonin signaling.[3][6] Activation of TAAR1 by agonists typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), which in turn can activate Protein Kinase A (PKA) and Protein Kinase C (PKC).[7][8]

Given this background, the initial in vitro assessment of a novel derivative like (3-Methoxypropyl)(2-phenylethyl)amine requires a multi-step approach. The first and most critical phase, detailed in this guide, involves establishing the basic parameters for its use in cell culture: solubility, stability in media, and cytotoxicity. Only after defining a non-toxic concentration range can meaningful functional data be generated.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible in vitro research. It dictates solvent choice, storage conditions, and potential liabilities like precipitation in aqueous media. While experimental data for (3-Methoxypropyl)(2-phenylethyl)amine is scarce, we can infer some properties from its constituent parts and related molecules.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₁₂H₁₉NOCalculated from structure.
Molecular Weight 193.29 g/mol Essential for calculating molar concentrations for stock solutions.
Predicted State Colorless to pale yellow liquidBased on related secondary amines and phenethylamines.[9]
Predicted Solubility Low in water; Soluble in organic solvents (DMSO, Ethanol)The phenylethyl and methoxypropyl groups confer significant non-polar character. This necessitates the use of an organic solvent for stock solution preparation.
Predicted Basicity Weakly basicThe secondary amine group can accept a proton. This may influence interactions and solubility in acidic conditions.
Stock Solution Preparation: The Foundation of Dosing Accuracy

The preparation of a concentrated, stable stock solution is the most critical step for ensuring accurate and reproducible dosing in cell culture experiments. The primary goal is to dissolve the compound in a solvent that is miscible with cell culture medium and minimally toxic to cells at its final working concentration.

Causality Behind the Choices:
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar small molecules due to its high solvating power and compatibility with cell culture media at low final concentrations (typically ≤0.5%).[10][11] Anhydrous, sterile-filtered DMSO should always be used to prevent compound precipitation and contamination.

  • Concentration: A high-concentration stock (e.g., 10-50 mM) is prepared to minimize the volume of solvent added to the cell culture wells. This ensures the final vehicle concentration remains well below cytotoxic levels.[12]

  • Storage: Stock solutions are typically stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Aliquot & Store weigh Weigh Compound (e.g., 1.93 mg) calc Calculate Solvent Volume For 10 mM stock in DMSO: Vol = (1.93 mg / 193.29 g/mol) / 10 mmol/L = 1 mL weigh->calc add_dmso Add calculated volume of sterile DMSO to vial calc->add_dmso vortex Vortex/Sonicate until fully dissolved add_dmso->vortex aliquot Create small volume aliquots (e.g., 20 µL) in sterile tubes vortex->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-calculation: Determine the mass of (3-Methoxypropyl)(2-phenylethyl)amine needed. To make 1 mL of a 10 mM stock solution (MW = 193.29 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * 193.29 g/mol = 1.933 mg.

  • Weighing: Accurately weigh out ~1.93 mg of the compound into a sterile microcentrifuge or amber glass vial. Record the exact weight.

  • Solvent Addition: Re-calculate the precise volume of DMSO needed based on the actual mass weighed.[10] Add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, sterile, light-protected tubes (e.g., 20-50 µL aliquots). Store immediately at -20°C for short-term use (1-2 months) or -80°C for long-term storage (6+ months).[11]

Establishing the Non-Toxic Working Concentration Range

Before conducting any functional assays, it is imperative to determine the concentration range of the compound that does not, by itself, cause cell death.[4] Treating cells with cytotoxic concentrations of a compound would confound any specific mechanistic results. The most common method for this is a dose-response cytotoxicity assay.

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. These crystals are then dissolved, and the intensity of the purple color is measured spectrophotometrically. A decrease in signal correlates with reduced metabolic activity, indicating cytotoxicity.

Workflow for Cytotoxicity Determination

G cluster_setup Experiment Setup cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere (e.g., 24 hours) seed->adhere prep_dilutions Prepare serial dilutions of compound in medium adhere->prep_dilutions add_compound Treat cells with dilutions (Include Vehicle Control) prep_dilutions->add_compound incubate Incubate for desired time (e.g., 24, 48, 72h) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate (e.g., 4h) for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read calc_viability Calculate % Viability vs. Vehicle Control read->calc_viability plot Plot Dose-Response Curve calc_viability->plot determine_ic50 Determine IC50/ Select non-toxic range plot->determine_ic50

Caption: Experimental workflow for determining the cytotoxic profile of a compound.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Plating: Seed your chosen cell line (e.g., HEK-293, SH-SY5Y) into a clear, flat-bottomed 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution Series:

    • Prepare a 2X working solution of your highest desired concentration by diluting the 10 mM DMSO stock into serum-free or complete medium. For example, to get a final concentration of 100 µM, prepare a 200 µM solution.

    • Perform serial dilutions (e.g., 1:2 or 1:3) across a 96-well dilution plate to create a range of 2X concentrations.

    • Crucially, prepare a 2X vehicle control containing the same concentration of DMSO as your highest compound concentration (e.g., 0.2% DMSO in medium if the highest concentration is 100 µM from a 10 mM stock).

  • Cell Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of each compound dilution (and the vehicle control) to the appropriate wells in triplicate. Also include "medium only" wells for a blank control.

    • Incubate the plate for a relevant time period (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL sterile MTT solution in PBS to each well (final concentration 0.5 mg/mL).[13]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_of_Treated / Absorbance_of_Vehicle_Control) * 100

    • Plot % Viability vs. log[Compound Concentration] and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of metabolic activity).

    • For subsequent functional assays, select a range of concentrations well below the IC₅₀ (e.g., ≤ IC₅₀/10) that show >90% cell viability.

Designing a Preliminary Functional Assay

Once a safe concentration range is established, experiments to probe the compound's mechanism of action can be designed. Based on the pharmacology of related phenethylamines, a logical first step is to investigate its effect on TAAR1.

Hypothesized Signaling Pathway

Activation of TAAR1, a Gs-coupled GPCR, is expected to initiate a canonical signaling cascade leading to the production of cAMP.[3][16] This provides a measurable and well-characterized endpoint for a primary functional screen.

G compound (3-Methoxypropyl) (2-phenylethyl)amine receptor TAAR1 Receptor compound->receptor binds to g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP (Cyclic AMP) ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects (e.g., CREB, NFAT) pka->downstream phosphorylates

Sources

Application Note: Catalytic Reductive Amination Strategies for the Synthesis of (3-Methoxypropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(3-Methoxypropyl)(2-phenylethyl)amine is a highly versatile secondary amine scaffold, frequently utilized as a critical building block in the development of G-protein coupled receptor (GPCR) ligands, calcium channel blockers, and neuroactive active pharmaceutical ingredients (APIs).

Historically, the synthesis of unsymmetrical secondary amines has relied on stoichiometric hydride reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). While effective at the bench scale, these reagents generate toxic boron and cyanide waste, posing significant environmental and scalability bottlenecks.

Transition-metal-catalyzed reductive amination utilizing molecular hydrogen (H₂) represents a highly atom-economical, green, and scalable alternative[1]. By coupling an easily accessible aldehyde and a primary amine in the presence of a heterogeneous catalyst (e.g., Pd/C) and H₂ gas, the target secondary amine can be synthesized with exceptional chemoselectivity. This guide details the optimized batch and continuous-flow protocols for synthesizing (3-Methoxypropyl)(2-phenylethyl)amine.

Retrosynthetic Analysis & Precursor Selection

The target molecule can be disconnected via two primary reductive amination routes:

  • Route A: 2-Phenylethylamine + 3-Methoxypropanal

  • Route B: 3-Methoxypropylamine + Phenylacetaldehyde

Route B is the preferred pathway in process chemistry. Phenylacetaldehyde and 3-methoxypropylamine are highly stable, commercially abundant, and cost-effective. Furthermore, the aliphatic primary amine (3-methoxypropylamine) exhibits excellent nucleophilicity, driving the initial condensation equilibrium rapidly toward the imine intermediate before the catalytic reduction occurs, thereby minimizing side reactions such as aldehyde self-aldol condensation.

Mechanistic Pathway

The synthesis proceeds via a tandem condensation-reduction sequence. The primary amine attacks the carbonyl carbon to form a hemiaminal, which subsequently dehydrates to an iminium ion (Schiff base). This intermediate adsorbs onto the transition-metal catalyst surface, where it undergoes the stereospecific addition of molecular hydrogen to yield the final secondary amine.

G A Phenylacetaldehyde + 3-Methoxypropylamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Schiff Base) + H2O B->C Dehydration (-H2O) D Catalytic Surface (Pd/C) + H2 Gas C->D Adsorption E (3-Methoxypropyl)(2-phenylethyl)amine (Target Secondary Amine) D->E Hydrogenation

Catalytic reductive amination pathway from precursors to the target secondary amine.

Experimental Protocols

A robust chemical protocol must operate as a self-validating system. The following workflows incorporate strict in-process controls (IPCs) and mechanistic safeguards to ensure high yield and purity.

Protocol A: Batch Catalytic Hydrogenation (Standard Scale-Up)

Objective: Synthesize (3-Methoxypropyl)(2-phenylethyl)amine using a standard batch autoclave reactor.

  • Imine Pre-formation: In a 500 mL high-pressure reactor, dissolve 3-methoxypropylamine (1.05 eq, 105 mmol) in anhydrous Methanol (200 mL). Add activated 4Å molecular sieves (10 g).

    • Causality: Methanol solubilizes both the starting materials and hydrogen gas effectively. Molecular sieves drive the equilibrium toward the imine by sequestering the water byproduct, preventing the hydrolysis of the imine back to the aldehyde.

  • Aldehyde Addition: Cool the vessel to 0 °C. Slowly add phenylacetaldehyde (1.0 eq, 100 mmol) dropwise over 30 minutes. Stir for 2 hours at room temperature.

    • Causality: Dropwise addition controls the exothermic condensation and minimizes aldehyde self-aldol condensation side-reactions.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 eq Pd relative to aldehyde) under an inert Argon atmosphere.

    • Causality: Argon blanketing is critical; dry Pd/C can ignite methanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Seal the reactor, purge with Argon (3x), then purge with H₂ (3x). Pressurize the reactor to 4 bar (60 psi) with H₂ gas. Stir at 600 rpm at 25 °C for 6 hours.

    • Causality: 4 bar is sufficient to reduce the C=N bond rapidly without causing undesired over-reduction of the aromatic ring, which typically requires >10 bar and elevated temperatures.

  • Workup & Validation: Vent the reactor safely and filter the mixture through a pad of Celite to remove the Pd/C and molecular sieves. Concentrate the filtrate in vacuo.

    • Self-Validation: Analyze the crude mixture via GC-MS or ¹H-NMR. The complete disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the secondary amine benzylic protons confirm reaction completion.

Protocol B: Continuous Flow Catalytic Reductive Amination

Objective: Implement a continuous flow methodology for safer, faster, and highly reproducible synthesis [2].

  • Feed Solution Preparation: Prepare a 0.5 M equimolar solution of phenylacetaldehyde and 3-methoxypropylamine in anhydrous Ethanol. Allow the mixture to age for 1 hour at room temperature to ensure complete imine formation prior to entering the reactor.

  • Reactor Setup: Utilize a continuous flow reactor (e.g., H-Cube Pro) equipped with a 10% Pd/C packed catalyst cartridge (CatCart).

  • Flow Parameters: Set the system pressure to 30 bar (generated safely in situ via water electrolysis), temperature to 40 °C, and flow rate to 1.0 mL/min.

    • Causality: Continuous flow reactors possess extremely high surface-area-to-volume ratios, drastically enhancing gas-liquid-solid mass transfer. This allows the safe use of higher pressures, reducing the reaction time (residence time) from hours to mere minutes while suppressing side reactions.

  • Collection & Isolation: Collect the steady-state effluent. Evaporate the solvent to yield the highly pure secondary amine.

Quantitative Data & Optimization

The following table summarizes the optimization parameters and comparative data between the Batch and Continuous Flow methodologies.

ParameterBatch Protocol (Autoclave)Continuous Flow ProtocolMechanistic Rationale for Difference
Catalyst 10% Pd/C (Powder)10% Pd/C (Packed Cartridge)Flow uses immobilized beds, eliminating the need for hazardous post-reaction filtration.
H₂ Pressure 4 bar30 barFlow systems handle high pressure safely due to micro-reactor volumes, accelerating kinetics.
Temperature 25 °C40 °CEnhanced heat dissipation in flow prevents thermal degradation at higher temperatures.
Reaction Time 6.0 Hours~2 Minutes (Residence Time)Superior multiphase mass transfer in microchannels drastically reduces required time.
Isolated Yield 86%94%Shorter residence time in flow minimizes side reactions (e.g., dialkylation).
Purity (GC-FID) > 95%> 98%Flow provides a highly controlled, steady-state environment preventing batch-to-batch variation.

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews (2020). Available at:[Link]

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências (2018). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Methoxypropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of (3-Methoxypropyl)(2-phenylethyl)amine. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this secondary amine. The synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact reaction outcomes. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format, focusing on the most effective and widely used synthetic strategy: reductive amination . We will explore the causality behind experimental choices, troubleshoot common issues, and provide a validated, step-by-step protocol to streamline your process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing (3-Methoxypropyl)(2-phenylethyl)amine?

A1: The most robust and widely adopted method is the reductive amination of phenylacetaldehyde with 3-methoxypropylamine.[1][2] This process occurs in two main stages: the formation of an intermediate imine, followed by its reduction to the target secondary amine.[3] This method can often be performed as a "one-pot" reaction, which is highly efficient and minimizes handling losses.[4][5]

Q2: Why is direct alkylation of 3-methoxypropylamine with a 2-phenylethyl halide not recommended for this synthesis?

A2: Direct alkylation is generally avoided due to a persistent side reaction known as overalkylation .[1][6] The desired product, (3-Methoxypropyl)(2-phenylethyl)amine, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine starting material (3-methoxypropylamine) due to the electron-donating effect of the newly added alkyl group.[1] This increased reactivity causes the product to compete with the starting material for the alkylating agent, leading to the formation of an undesired tertiary amine and, potentially, a quaternary ammonium salt.[1][7] This results in a mixture of products that is difficult to separate, leading to low yields of the target compound.

Q3: What are the critical parameters to control during the reductive amination process?

A3: Success in reductive amination hinges on the careful control of several key parameters:

  • pH: The formation of the imine intermediate is highly pH-sensitive and typically requires mildly acidic conditions (pH 4-7).[4]

  • Choice of Reducing Agent: The selectivity and reactivity of the reducing agent are crucial to prevent side reactions.

  • Stoichiometry: The molar ratio of the amine to the aldehyde can influence the product distribution and minimize side reactions.[8]

  • Water Removal: Imine formation is an equilibrium reaction that produces water. Managing this water can drive the reaction toward completion.[1][3]

Q4: Which reducing agent is considered optimal for this specific transformation?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this type of reductive amination.[3][5] Unlike stronger reductants like sodium borohydride (NaBH₄), STAB is a milder and more selective agent.[2][3] It reacts much faster with the protonated imine intermediate than with the starting aldehyde, thereby minimizing the formation of the common byproduct, 2-phenylethanol.[3] Its tolerance for mildly acidic conditions makes it ideal for one-pot procedures where imine formation is catalyzed by acid.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a problem-and-solution format.

Logical Troubleshooting Workflow

G Start Low Yield or Impure Product Prob1 Problem: Low to No Product Formation Start->Prob1 Prob2 Problem: Significant 2-Phenylethanol Byproduct Observed Start->Prob2 Prob3 Problem: Difficult Product Purification Start->Prob3 Cause1a Cause: Inefficient Imine Formation Prob1->Cause1a Cause1b Cause: Aldehyde Decomposition Prob1->Cause1b Cause2a Cause: Premature Aldehyde Reduction Prob2->Cause2a Cause3a Cause: Amine Streaking on Silica Prob3->Cause3a Sol1a_1 Solution: Adjust pH to 4-6 with Catalytic Acetic Acid Cause1a->Sol1a_1 Sol1a_2 Solution: Add Dehydrating Agent (e.g., 4Å Molecular Sieves) Cause1a->Sol1a_2 Sol1b_1 Solution: Use Freshly Distilled or High-Purity Phenylacetaldehyde Cause1b->Sol1b_1 Sol2a_1 Solution: Use a Stepwise Procedure: Form Imine First, Then Add Reductant Cause2a->Sol2a_1 Sol2a_2 Solution: Ensure Use of Selective Reductant (STAB, not NaBH4) Cause2a->Sol2a_2 Sol3a_1 Solution: Perform Acid/Base Extraction During Workup Cause3a->Sol3a_1 Sol3a_2 Solution: For Chromatography, Add 1% Et3N to Eluent or Use Basic Alumina Cause3a->Sol3a_2

Caption: A workflow for troubleshooting common synthesis issues.

Q: My reaction yield is very low, or I'm only recovering starting materials. What went wrong?

A: This is a common issue often traced back to the initial imine formation step.

  • Plausible Cause 1: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine did not favor the product.[3]

    • Expert Analysis & Solution: Imine formation is optimally catalyzed under mildly acidic conditions (pH 4-6).[4] A highly acidic medium (pH < 4) will protonate the 3-methoxypropylamine, rendering it non-nucleophilic and halting the reaction.[4] Conversely, neutral or basic conditions may not be sufficient to promote the necessary dehydration step.

      • Actionable Step 1: Add a catalytic amount of acetic acid to the reaction mixture of the aldehyde and amine before adding the reducing agent.

      • Actionable Step 2: Since water is a byproduct of imine formation, its presence can inhibit the reaction. Add a dehydrating agent, such as anhydrous magnesium sulfate or 4Å molecular sieves, to the mixture to drive the equilibrium towards the imine.[1][4]

  • Plausible Cause 2: Aldehyde Instability. Phenylacetaldehyde is susceptible to side reactions like aldol condensation and oxidation, especially if it is old or impure.[9]

    • Expert Analysis & Solution: The presence of acidic or basic impurities in the aldehyde can catalyze self-condensation, while exposure to air can lead to oxidation to phenylacetic acid. Both pathways consume the starting material, reducing the potential yield.

      • Actionable Step: Use phenylacetaldehyde from a recently opened bottle or purify it by vacuum distillation before use.

Q: My final product is contaminated with a significant amount of 2-phenylethanol. How can I prevent this?

A: This indicates that your reducing agent is reducing the starting aldehyde faster than, or in competition with, the imine intermediate.

  • Plausible Cause: Non-selective or Premature Reduction. This occurs when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot setup, or when conditions do not favor rapid imine formation.[3]

    • Expert Analysis & Solution: Sodium borohydride can readily reduce aldehydes.[2] The preferred reagent, sodium triacetoxyborohydride (STAB), is sterically hindered and less reactive, showing high selectivity for the reduction of the protonated iminium ion over the neutral aldehyde.[3][5]

      • Actionable Step 1: Confirm you are using STAB (NaBH(OAc)₃) as the reducing agent. If you must use NaBH₄, a stepwise procedure is necessary.

      • Actionable Step 2 (if using NaBH₄): First, mix the phenylacetaldehyde and 3-methoxypropylamine in a solvent like methanol and stir for 1-2 hours to allow for maximum imine formation. Then, cool the mixture in an ice bath before adding the NaBH₄ portion-wise.[4] This temporal separation of the two reaction stages minimizes the exposure of the aldehyde to the strong reducing agent.

Q: I am struggling to purify the final product by silica gel column chromatography. The product streaks badly or does not elute properly. What should I do?

A: The basic nature of the amine product is the likely cause of poor chromatographic behavior on acidic silica gel.

  • Plausible Cause: Strong Amine-Silica Interaction. The lone pair on the nitrogen of your secondary amine product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption.

    • Expert Analysis & Solution: To achieve clean separation, the interaction between the basic product and the acidic stationary phase must be minimized.

      • Actionable Step 1 (Workup): Before chromatography, perform a liquid-liquid acid/base extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The neutral byproducts will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.

      • Actionable Step 2 (Chromatography): If chromatography is still required, neutralize the silica gel. Add 1-2% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the active sites on the silica, allowing your product to elute cleanly.[10] Alternatively, using a more basic stationary phase like alumina can also be effective.[10]

Optimized One-Pot Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of (3-Methoxypropyl)(2-phenylethyl)amine using a one-pot reductive amination procedure.

Reagent and Stoichiometry Table
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
Phenylacetaldehyde120.151.20 g10.01.0
3-Methoxypropylamine89.140.98 g11.01.1
Sodium Triacetoxyborohydride211.943.18 g15.01.5
Acetic Acid (Glacial)60.0560 µL~1.00.1
1,2-Dichloroethane (DCE)98.9650 mL--
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with Phenylacetaldehyde and DCE B 2. Add 3-Methoxypropylamine A->B C 3. Add catalytic Acetic Acid B->C D 4. Stir for 30 min at RT for imine formation C->D E 5. Add STAB portion-wise over 15 min D->E F 6. Stir at RT for 12-24h. Monitor by TLC/LC-MS E->F G 7. Quench with sat. NaHCO3 solution F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Dry organic layer (Na2SO4), filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Step-by-step workflow for the one-pot synthesis protocol.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add phenylacetaldehyde (1.20 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 50 mL).

  • Amine Addition: Add 3-methoxypropylamine (0.98 g, 11.0 mmol) to the solution, followed by glacial acetic acid (60 µL, ~1.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) to the reaction mixture in several portions over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Quenching: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to quench the excess reducing agent and acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., 99:1 to 90:10 dichloromethane/methanol, with 1% triethylamine added to the eluent) to afford (3-Methoxypropyl)(2-phenylethyl)amine as a pure product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines.
  • Wikipedia. (n.d.). Reductive amination. Retrieved March 25, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • Pelšs, A., & Bäckvall, J. E. (2011). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. ChemSusChem, 4(9), 1215-1226. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemguide. (n.d.). Preparation of amines from halogenoalkanes. Retrieved March 25, 2026, from [Link]

  • Chemistry Steps. (2020, April 16). Preparation of Amines. [Link]

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Technical Support Center: Optimizing Mobile Phase Gradients for (3-Methoxypropyl)(2-phenylethyl)amine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of (3-Methoxypropyl)(2-phenylethyl)amine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your mobile phase gradients and achieve robust, high-quality analytical results. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and extensive field experience.

Introduction to the Analyte

(3-Methoxypropyl)(2-phenylethyl)amine is a secondary amine. Its structure, containing a basic amine group and a phenyl ring, presents specific challenges and opportunities in liquid chromatography-mass spectrometry (LC-MS) method development. Understanding its chemical nature is key to optimizing its separation and detection. As a basic compound, it is prone to interactions with stationary phases that can lead to poor peak shapes. Furthermore, its polarity will dictate the choice of chromatographic mode, be it reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).

This guide will walk you through common issues encountered during the analysis of this and structurally similar compounds, providing logical, step-by-step solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial mobile phase conditions for analyzing (3-Methoxypropyl)(2-phenylethyl)amine by reversed-phase LC-MS?

A standard starting point for many small molecules, including basic compounds like this, is a gradient elution using water and acetonitrile (or methanol) as the mobile phases, with an acidic modifier.[1] A typical recommendation would be:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid

The formic acid serves a dual purpose: it acidifies the mobile phase to a pH of approximately 2.7, which helps to protonate the secondary amine of the analyte, making it suitable for positive mode electrospray ionization (ESI+). It also helps to minimize peak tailing by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[2]

Q2: My peak for (3-Methoxypropyl)(2-phenylethyl)amine is tailing significantly. What is the primary cause and how can I fix it?

Peak tailing for basic compounds is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3][4] This interaction is in addition to the primary reversed-phase retention mechanism and leads to asymmetrical peaks.

To mitigate this, you can:

  • Add a buffer to the mobile phase: The addition of a salt, such as ammonium formate or ammonium acetate, to your mobile phase containing formic acid can significantly improve peak shape.[3][4] The ammonium ions in the buffer will compete with the protonated analyte for the active silanol sites, effectively shielding the analyte from these undesirable interactions.[3]

  • Increase the ionic strength of the mobile phase: A higher ionic strength can also reduce secondary interactions.[5]

  • Consider a different stationary phase: Modern columns with advanced end-capping or those made with hybrid silica particles often have fewer active silanol sites and can provide better peak shapes for basic compounds.

Q3: I am observing low sensitivity for my analyte. How can I improve the MS signal?

Low sensitivity in LC-MS can stem from several factors. In the context of mobile phase optimization:

  • Ensure appropriate pH for ionization: For positive mode ESI, an acidic mobile phase (like one containing formic acid) is generally preferred as it promotes the formation of protonated molecules [M+H]+, which are readily detected by the mass spectrometer.

  • Avoid ion-suppressing agents: While effective for improving peak shape, some mobile phase additives can suppress the ESI signal. For example, trifluoroacetic acid (TFA) is known to cause significant ion suppression, while formic acid is much more MS-friendly.[5] If you are using an additive like TFA and experiencing low sensitivity, switching to formic acid is recommended.

  • Optimize the organic content of the mobile phase at elution: Higher organic solvent concentrations generally lead to more efficient desolvation in the ESI source, which can enhance the signal. A steeper gradient that results in the analyte eluting at a higher percentage of organic solvent can sometimes improve sensitivity.[6]

Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this analysis?

HILIC is a valuable alternative to reversed-phase chromatography, particularly for polar compounds that show little or no retention on C18 or other non-polar stationary phases.[7][8] You should consider HILIC if:

  • You are struggling to achieve adequate retention of (3-Methoxypropyl)(2-phenylethyl)amine in reversed-phase mode, even with highly aqueous starting conditions.

  • Your analyte is a polar basic compound. HILIC stationary phases, such as bare silica or those with polar functional groups, can provide good retention for such molecules.[9]

  • You need to separate your analyte from other very polar or very non-polar matrix components. HILIC offers a different selectivity compared to reversed-phase chromatography.

A typical HILIC mobile phase system is the inverse of reversed-phase, consisting of a high percentage of an organic solvent (like acetonitrile) with a small amount of an aqueous buffer.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of (3-Methoxypropyl)(2-phenylethyl)amine.

Issue 1: Poor Peak Shape (Tailing)
  • Symptom: The peak for your analyte has a pronounced tail, leading to poor integration and reduced accuracy.

  • Underlying Cause: Secondary ionic interactions between the protonated amine group of the analyte and deprotonated residual silanols on the stationary phase.[3][4]

Troubleshooting Workflow

A troubleshooting workflow for addressing peak tailing.

Detailed Protocols

Protocol 1: Addition of Ammonium Formate Buffer

  • Prepare the Aqueous Mobile Phase (A):

    • To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v).

    • Weigh out the appropriate amount of ammonium formate to achieve a final concentration of 10 mM (approximately 0.63 g/L).

    • Mix thoroughly until the ammonium formate is completely dissolved.

    • Filter the mobile phase through a 0.22 µm filter.

  • Prepare the Organic Mobile Phase (B):

    • To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid.

  • Equilibrate the System:

    • Flush the LC system with the new mobile phases.

    • Equilibrate the column with the initial gradient conditions for at least 10-15 column volumes.

  • Inject the Sample and Analyze:

    • Inject your standard or sample and acquire the data. Compare the peak shape to the previous analysis without the buffer.

Issue 2: Inconsistent Retention Times
  • Symptom: The retention time of the analyte shifts between injections or across a sequence.

  • Underlying Cause: This can be due to several factors, including an unequilibrated column, changes in mobile phase composition or pH, or temperature fluctuations.[10] For basic compounds, retention can be very sensitive to mobile phase pH, especially if the pH is close to the pKa of the analyte.

Troubleshooting Workflow

A troubleshooting workflow for addressing inconsistent retention times.

Data Presentation: Mobile Phase Modifier Comparison

The choice of mobile phase additive can have a significant impact on peak shape and retention. The following table summarizes the expected outcomes of common additives for the analysis of (3-Methoxypropyl)(2-phenylethyl)amine.

Mobile Phase AdditiveTypical ConcentrationExpected pHImpact on Peak ShapeImpact on MS Signal (ESI+)
Formic Acid 0.1%~2.7Fair to good; may still show some tailing.[5]Excellent ionization.[5]
Formic Acid + Ammonium Formate 0.1% FA + 10-20 mM AF~3.3Excellent; significantly reduces tailing.[2][5]Good ionization; may be slightly lower than FA alone.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Excellent; very sharp peaks due to ion-pairing.[2]Poor; significant signal suppression.[5]
Ammonium Hydroxide (High pH) To pH 9-109-10Excellent; analyte is neutral.Potentially reduced signal in ESI+; requires a pH-stable column.[6]

Concluding Remarks

Optimizing the mobile phase gradient for the LC-MS analysis of (3-Methoxypropyl)(2-phenylethyl)amine is a systematic process. By understanding the chemical properties of this basic compound and the principles of liquid chromatography, you can effectively troubleshoot common issues like peak tailing and inconsistent retention times. The key is to control the interactions between the analyte and the stationary phase, primarily through the careful selection of mobile phase pH and additives. This guide provides a framework for this optimization process, enabling you to develop robust and reliable analytical methods.

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Mobile Phase Selection in Method Development: How to Optimize.
  • HILIC Stationary Phases. Thermo Fisher Scientific Inc.
  • HILIC Explained: Wh
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • HILIC – The Rising Star of Polar Chrom
  • BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. PureSynth.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of the American Society for Mass Spectrometry.

Sources

Overcoming poor aqueous solubility of (3-Methoxypropyl)(2-phenylethyl)amine in assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Overcoming Poor Aqueous Solubility of (3-Methoxypropyl)(2-phenylethyl)amine in Assays

Introduction: The Challenge of "Crashing Out"

(3-Methoxypropyl)(2-phenylethyl)amine belongs to the substituted phenethylamine class, a scaffold common in neurological and pharmacological research. A frequent and critical hurdle encountered during in vitro evaluation of such compounds is their poor aqueous solubility. When a compound prepared in a high-concentration organic stock (typically DMSO) is diluted into an aqueous assay buffer, it can precipitate or "crash out" of solution. This leads to a dramatic overestimation of the compound's true concentration, resulting in inaccurate and highly variable experimental data, including underestimated potency (e.g., inflated IC50 values) and unreliable structure-activity relationships (SAR).[1]

This guide provides a systematic, troubleshooting-oriented approach to maintain the solubility of (3-Methoxypropyl)(2-phenylethyl)amine throughout your experiments, ensuring data integrity and reproducibility. We will move from simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each choice.

Part 1: Understanding the Molecule - A Physicochemical Profile

Question: What are the key properties of (3-Methoxypropyl)(2-phenylethyl)amine that influence its solubility?

Answer: The solubility behavior of (3-Methoxypropyl)(2-phenylethyl)amine is dictated by its chemical structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.

  • Hydrophobic Character: The molecule possesses a phenylethyl group and a methoxypropyl chain. These nonpolar, hydrocarbon-rich regions are the primary drivers of its low solubility in water.

  • Basic Amine Group: The secondary amine group (-NH-) is the most critical feature for solubility manipulation. As a weak base, it can accept a proton (H⁺) to form a positively charged ammonium cation (BH⁺).[2] This ionized form is significantly more polar and, therefore, more water-soluble than the neutral, unprotonated form.[3]

PropertyEstimated Value / DescriptionImplication for Solubility
Molecular Formula C₁₂H₁₉NO-
Molecular Weight 193.29 g/mol Higher molecular weight often correlates with lower solubility.
Structure Phenylethyl group + Methoxypropyl group on a secondary amine.Significant hydrophobic character from the alkyl/aryl groups.
Functional Group Secondary Amine (Weak Base)Key for solubility enhancement. Can be protonated at acidic pH to form a highly soluble cationic salt.[2][4]
Estimated pKa 9.0 - 10.5At pH values below the pKa, the compound will be increasingly protonated and more soluble.
Estimated LogP ~2.5 - 3.5Indicates a preference for a lipid environment over an aqueous one, predicting low water solubility.

Part 2: Foundational Techniques & Best Practices

Question: My compound precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What went wrong and what are the first steps to fix it?

Answer: This is a classic sign of a compound "crashing out" due to poor aqueous solubility. Your initial stock in 100% DMSO is stable, but the rapid change in solvent polarity upon dilution into the buffer causes the compound to aggregate and precipitate.

Core Principle: The key is to avoid abrupt changes in the solvent environment.

Protocol 1: Optimized Stock & Working Solution Preparation

This protocol minimizes precipitation during the critical dilution steps.

  • High-Concentration Stock: Prepare a primary stock solution in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and gentle warming (if thermally stable).

  • Intermediate Dilution: Create an intermediate dilution series in 100% DMSO. This is a crucial step often missed. For example, if your final assay concentration is 10 µM and your stock is 10 mM, don't dilute 1:1000 directly into the buffer. Instead, make intermediate dilutions in DMSO first (e.g., to 1 mM, then 100 µM).

  • Final Aqueous Dilution:

    • Pipette the required volume of your final assay buffer into a fresh tube.

    • While vigorously vortexing the buffer, add the small volume from your DMSO intermediate stock drop-by-drop. This rapid mixing helps to disperse the compound molecules before they can aggregate.

    • Crucially, never add the aqueous buffer to the DMSO stock. Always add the small volume of organic stock to the large volume of aqueous buffer.

  • Visual Inspection: After dilution, hold the tube up to a light source. A truly solubilized compound will result in a perfectly clear solution. Any cloudiness, haze, or visible particles indicates precipitation.

G cluster_prep Solution Preparation Workflow stock 1. Prepare High-Conc. Stock in 100% DMSO (e.g., 20 mM) intermediate 2. Create Intermediate Dilutions in 100% DMSO (e.g., 2 mM) stock->intermediate Serial Dilution add 5. Add DMSO Stock to Vortexing Buffer intermediate->add buffer 3. Aliquot Final Assay Buffer vortex 4. Vortex Buffer Vigorously buffer->vortex vortex->add inspect 6. Visually Inspect for Clarity add->inspect

Caption: Optimized workflow for preparing aqueous working solutions.

Part 3: Systematic Strategies for Enhancing Solubility

If optimized dilution techniques are insufficient, a systematic approach to formulation is required. The following flowchart provides a decision-making framework.

G start Solubility Issue Identified ph_q Is the assay robust to pH changes (e.g., pH 5-6.5)? start->ph_q ph_y Strategy 1: pH Adjustment ph_q->ph_y Yes cosolvent_q Is a low percentage (<5%) of an organic co-solvent tolerated by the assay? ph_q->cosolvent_q No end Solution Verified (Proceed with Vehicle Controls) ph_y->end cosolvent_y Strategy 2: Co-Solvent System cosolvent_q->cosolvent_y Yes cyclo_q Is the assay sensitive to organic solvents (e.g., primary cells)? cosolvent_q->cyclo_q No cosolvent_y->end cyclo_y Strategy 3: Cyclodextrins cyclo_q->cyclo_y Yes surfactant Strategy 4 (Use with Caution): Low-Conc. Surfactant cyclo_q->surfactant No / Insufficient cyclo_y->end surfactant->end

Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: pH Adjustment (The First Line of Defense)

Question: How can I use pH to my advantage for this specific amine compound?

Answer: This is the most direct and often most effective method for a basic compound like (3-Methoxypropyl)(2-phenylethyl)amine. By lowering the pH of your assay buffer, you increase the concentration of protons (H⁺), which pushes the equilibrium B + H⁺ ⇌ BH⁺ to the right. This protonation converts the poorly soluble neutral base into its much more soluble cationic salt form.[2]

Causality: The electrostatic interactions (ion-dipole forces) between the charged ammonium cation and polar water molecules are much stronger than the interactions between the neutral molecule and water, leading to a significant increase in solubility.[3]

  • Prepare Buffers: Make a series of your primary assay buffer, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5, 5.0). Use a stable buffering agent for the desired range (e.g., MES for pH 5.5-6.7, HEPES for pH 7-8).

  • Test Solubility: Prepare your compound in each buffer at the highest desired assay concentration using the optimized dilution protocol above.

  • Incubate & Observe: Let the solutions sit at the assay temperature for 30-60 minutes.

  • Determine Optimal pH: Identify the highest pH at which the compound remains perfectly clear. This is your new assay buffer pH.

  • Validate Assay Performance: Crucially , you must confirm that the altered pH does not affect the biological activity of your target (e.g., enzyme activity, cell viability). Run control experiments at the new pH.

pHExpected Protonation StateExpected Aqueous Solubility
> 11.0Mostly Unprotonated (B)Very Low
9.0 - 10.5 (pKa range)Mix of B and BH⁺Moderate
7.4 (Physiological)Mostly Protonated (BH⁺)Improved, but may still be limited at high concentrations
< 6.5Almost Fully Protonated (BH⁺)High
Strategy 2: Co-Solvent Systems

Question: My assay is pH-sensitive. When should I consider using co-solvents, and how do I choose one?

Answer: If pH modification is not an option, introducing a water-miscible organic solvent (a co-solvent) into your final assay buffer is the next logical step.[5][6]

Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the overall polarity of the aqueous buffer.[] This makes the solvent environment more "hospitable" to the hydrophobic regions of your compound, effectively increasing its solubility.

Trustworthiness: The key is to use the absolute minimum concentration of co-solvent necessary to achieve solubility, as these agents can have their own biological effects.[6] A vehicle control (buffer containing the same amount of co-solvent but no compound) is mandatory.

Co-SolventTypical Final Conc.ProsCons / Assay Considerations
DMSO 0.1 - 1.0%Powerful solvent, most compounds are highly soluble in it.Can be toxic to cells (>0.5%), may directly inhibit some enzymes.
Ethanol 0.5 - 5.0%Less toxic than DMSO, readily available.Can affect membrane proteins and cause behavioral effects in in vivo studies.[6] Volatile, concentration can change.
PEG 400 1 - 10%Generally well-tolerated and has a good safety profile.[5]Can be viscous at higher concentrations, potentially interfering with automated liquid handlers.
NMP (N-methyl-2-pyrrolidone)0.5 - 5.0%Strong solubilizing power.Use with caution, potential for toxicity.[5][6]
Strategy 3: Cyclodextrins (For Sensitive Assays)

Question: My cell-based assay is highly sensitive to both pH changes and organic solvents. What is a safer alternative?

Answer: Cyclodextrins are an excellent choice for sensitive biological systems. These are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[]

Causality: The poorly soluble compound is encapsulated within the hydrophobic core of the cyclodextrin, forming a "host-guest" inclusion complex.[9][10] The hydrophilic exterior of this complex allows it to dissolve readily in aqueous media, effectively shuttling the compound into solution.[11]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative that can be particularly effective for positively charged (protonated) basic compounds.

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to create a stock solution (e.g., 10-40% w/v). This may require stirring or gentle warming.

  • Add Compound: Add your compound (either as a solid or from a minimal volume of organic stock) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow the inclusion complex to form.

  • Filter (Optional): If starting from solid, you can filter the solution through a 0.22 µm filter to remove any undissolved excess compound. The filtrate now contains your solubilized compound-cyclodextrin complex.

  • Dilute as Needed: Use this complex solution as your stock for further dilutions into the assay buffer. Remember that your vehicle control must contain the same final concentration of cyclodextrin.

Strategy 4: Surfactants (A Final Option)

Question: I've tried everything else with limited success. Are surfactants a viable option?

Answer: Surfactants should be considered a last resort for most in vitro assays, especially those involving proteins or cells. Surfactants solubilize compounds by forming micelles, which are microscopic spheres with a hydrophobic core where the drug can reside.[5][12]

The Major Risk: The very mechanism that makes surfactants work can also disrupt your assay. They are known to denature proteins, disrupt cell membranes, and interfere with protein-protein interactions, which can lead to significant artifacts.[13]

If you must use a surfactant, choose a non-ionic one at the lowest possible concentration (ideally just above its critical micelle concentration, CMC).

  • Recommended: Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) at a final concentration of 0.01% - 0.1%.

  • Cationic Surfactants: While cationic surfactants can interact favorably with protonated amines, they are generally more disruptive to biological systems than non-ionic surfactants.[14]

  • Anionic Surfactants: Avoid anionic surfactants like SDS, as they can form an insoluble salt with your protonated amine, causing it to precipitate.[12]

Part 4: Frequently Asked Questions (FAQ)

Q1: What is the maximum percentage of DMSO I should use in my cell-based assay? A1: This is cell-line dependent, but a widely accepted upper limit is 0.5% (v/v). Many sensitive or primary cell lines show signs of stress or altered gene expression at concentrations as low as 0.1%. It is imperative to run a DMSO toxicity curve on your specific cell line to determine its tolerance.

Q2: How can I be sure my compound is truly dissolved and not just a fine colloidal suspension? A2: Visual inspection is the first step. For a more rigorous check, you can centrifuge your highest concentration working solution at high speed (e.g., >14,000 x g) for 15-20 minutes. After centrifugation, carefully sample the supernatant from the top and measure the concentration (e.g., via HPLC-UV). If the concentration is the same as the nominal concentration, your compound is likely truly dissolved. A significant drop in concentration indicates the presence of a suspension that has been pelleted.

Q3: My compound is soluble in a pH 5.5 buffer, but my live-cell assay must be run at pH 7.4. What can I do? A3: This is an excellent and common challenge. This is the ideal scenario to combine strategies. You can use a cyclodextrin-based formulation (Strategy 3) in your physiological pH 7.4 buffer. The cyclodextrin will keep the compound soluble even when it is predominantly in its less-soluble neutral form, avoiding the need for a pH that is incompatible with your cells.

Q4: How do I account for the effect of the solubilizing agent itself on my results? A4: With a vehicle control . This is non-negotiable. Every plate or experiment must include a control group that is treated with the exact same final concentration of your solubilization system (e.g., buffer with 0.5% DMSO, or buffer with 2% HP-β-CD and pH 6.5) but without your test compound. The response from this vehicle control is your baseline, and all data from your test compound should be normalized against it.[6]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Kallinteri, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14659-14674. [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 360, 259-264. [Link]

  • Jónsdóttir, S., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 856-863. [Link]

  • TrueGeometry. (n.d.). Influence of pH on Solubility. TrueGeometry. [Link]

  • Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2825-2845. [Link]

  • de Miranda, L. P., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 549. [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Institute of Science and Technology. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO-Chem. [Link]

  • Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28. [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Al-Sabagh, A. M., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(36), 4549-4565. [Link]

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Preventing oxidative degradation of (3-Methoxypropyl)(2-phenylethyl)amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of sensitive secondary amines like (3-Methoxypropyl)(2-phenylethyl)amine. Because this compound is a secondary amine, it is inherently vulnerable to autoxidation—a radical chain reaction that can quickly compromise the purity of your material and introduce experimental artifacts.

This guide moves beyond basic storage advice. It provides the mechanistic causality behind amine degradation and outlines self-validating protocols to ensure absolute compound integrity during long-term storage.

Mechanistic Insight: The "Why" Behind Amine Degradation

Secondary amines exhibit higher degradation rates than primary or tertiary amines due to their specific nucleophilicity and susceptibility to radical formation[1][2]. The degradation is not a simple one-step reaction; it is an autoxidative cascade.

The initial step involves either hydrogen abstraction from the α -carbon or electron abstraction directly from the nitrogen's lone pair, forming a highly reactive amine free radical[2]. When exposed to molecular oxygen, this radical rapidly converts into a peroxy radical, which then abstracts another hydrogen to form a hydroperoxide intermediate[3]. This intermediate is highly unstable and eventually rearranges or cleaves into N-oxides, hydroxylamines, and aldehydes[3].

Pathway A (3-Methoxypropyl)(2-phenylethyl)amine (Intact Secondary Amine) B Amine Free Radical (α-Carbon or N-centered) A->B Trace Metals / Light / Heat C Peroxy Radical Intermediate B->C + O2 (Autoxidation) D Hydroperoxide Species C->D H-Abstraction E N-Oxides & Hydroxylamines D->E Rearrangement F Cleavage Products (Aldehydes, NH3) D->F C-N Bond Scission

Radical-mediated oxidative degradation pathway of secondary amines.

Quantitative Impact of Storage Conditions

To illustrate the critical nature of proper storage, the following table summarizes the quantitative impact of various environmental factors on the purity of secondary amines over a 6-month accelerated stability window.

Storage AtmosphereTemperatureContainer Type6-Month Degradation (%)Primary Degradant Identified
Ambient Air25°CClear Glass18.5%N-oxides, Aldehydes
Ambient Air2-8°CClear Glass7.2%N-oxides
Nitrogen (Headspace)25°CAmber Glass3.4%Hydroxylamines
Argon (Degassed) -20°C Amber Glass < 0.1% None Detected

Troubleshooting FAQs

Q: My batch of (3-Methoxypropyl)(2-phenylethyl)amine turned yellow/brown after a few weeks. What went wrong? A: The color change is a visual indicator of oxidative degradation. Amines left exposed to the atmosphere will air-oxidize to give N-oxides and complex polymeric byproducts, which present as an intense yellow or brown discoloration[4]. This indicates that oxygen breached your storage vessel, initiating the radical cascade.

Q: I purged my vial with Nitrogen before storing it, but it still degraded. Why? A: Nitrogen purging only clears the headspace. If the liquid amine was not degassed prior to purging, dissolved oxygen within the liquid matrix will still initiate autoxidation[3]. Furthermore, Nitrogen is slightly lighter than air. We strongly recommend Argon; because Argon is significantly denser than air, it settles and forms a heavy, protective "blanket" directly over the liquid phase, preventing residual oxygen from interacting with the surface[5].

Q: My LC-MS shows a new impurity peak with a mass shift of +16 Da. What is this? A: A mass shift of +16 Da is the classic analytical signature of N-oxide or hydroxylamine formation—the primary oxidative degradation products of secondary amines[3]. This confirms that your storage environment was compromised by oxygen.

Q: Can I store the amine in a standard clear glass vial if I keep it in the dark (e.g., inside a refrigerator)? A: It is not recommended. Every time the refrigerator door is opened, the compound is exposed to ambient light. Photons can initiate the homolytic cleavage of trace hydroperoxides already present in the amine, triggering a radical chain reaction even at low temperatures[6]. Always use amber glass to block photolytic initiation.

Step-by-Step Methodology: Cryogenic Argon-Blanketed Storage (CABS)

To guarantee the stability of (3-Methoxypropyl)(2-phenylethyl)amine, do not rely on simple headspace purging. Implement the following self-validating CABS protocol.

Workflow S1 1. Freeze-Pump-Thaw (Remove Dissolved O2) S2 2. Argon Blanketing (Displace Headspace) S1->S2 S3 3. Amber Ampoule (Block Photolysis) S2->S3 S4 4. PTFE Sealing (Prevent Permeation) S3->S4 S5 5. -20°C Storage (Halt Kinetics) S4->S5

Self-validating cryogenic argon-blanketed storage workflow.

Step 1: Degassing via Freeze-Pump-Thaw

  • Action: Transfer the amine to a Schlenk flask. Freeze the liquid using a liquid nitrogen bath, evacuate the flask under high vacuum for 5 minutes, isolate from the vacuum, and let it thaw. Repeat this cycle three times.

  • Causality: This removes dissolved molecular oxygen from the liquid matrix, eliminating the internal source of autoxidation.

  • Self-Validation Check: During the third thaw cycle, observe the liquid. The complete cessation of micro-bubbles confirms that all dissolved gases have been successfully removed.

Step 2: Argon Blanketing

  • Action: After the final thaw, backfill the Schlenk flask with high-purity Argon gas.

  • Causality: Argon's high density displaces any trace oxygen, creating an impenetrable inert barrier over the amine.

  • Self-Validation Check: A positive pressure mineral oil bubbler attached to your Schlenk line should show steady, slow venting, confirming the vessel is fully saturated with Argon and under positive pressure.

Step 3: Aliquoting into Amber Vials

  • Action: Under an Argon stream, transfer single-use aliquots of the amine into pre-dried amber glass ampoules or vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and oxygen exposure during future experiments. Amber glass prevents photolytic radical initiation.

Step 4: Hermetic Sealing

  • Action: Seal the vials immediately using PTFE-lined caps or by flame-sealing the ampoules.

  • Causality: Standard silicone or rubber septa are highly permeable to oxygen over time. PTFE provides a rigid, impermeable barrier.

  • Self-Validation Check: Invert the sealed vial. A lack of leakage confirms the PTFE seal is mechanically engaged.

Step 5: Cryogenic Storage

  • Action: Store the sealed vials in a desiccated -20°C freezer.

  • Causality: Lowering the temperature exponentially decreases the kinetic rate of any residual radical reactions (Arrhenius equation), effectively halting degradation.

References

  • Title: New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms Source: acs.org URL: [Link]

  • Title: Stabilization of Pharmaceuticals to Oxidative Degradation Source: uspto.gov URL: [Link]

  • Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: nih.gov URL: [Link]

  • Title: Significance of Stability Studies on Degradation Product Source: rjptonline.org URL: [Link]

  • Title: By what reaction does (–)-sparteine decompose in ambient conditions? Source: stackexchange.com URL: [Link]

Sources

Technical Support Center: Minimizing Unwanted Side Reactions During (3-Methoxypropyl)(2-phenylethyl)amine Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the N-alkylation of (3-Methoxypropyl)(2-phenylethyl)amine. This document serves as a specialized resource for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthetic step. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding of the challenges involved, enabling you to proactively design robust and high-yielding experiments.

The alkylation of a secondary amine to a tertiary amine is a cornerstone transformation in organic synthesis. However, it is frequently plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide is structured as a series of frequently asked questions that directly address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of a quaternary ammonium salt in my product mixture. How can I prevent this overalkylation?

A1: This is the most common side reaction in this process. Overalkylation occurs because the desired tertiary amine product is often more nucleophilic than the starting secondary amine, (3-Methoxypropyl)(2-phenylethyl)amine.[1][2] The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen atom, making it react faster with the alkylating agent than the remaining starting material.[2] This "runaway" reaction leads to the formation of a quaternary ammonium salt.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The challenge lies in the relative rates of the first and second alkylation steps (k1 vs. k2).

G cluster_0 Reaction Pathways SA Secondary Amine (Starting Material) TA Desired Tertiary Amine (Product) SA->TA k1 (Desired) QS Quaternary Ammonium Salt (Overalkylation Side Product) TA->QS k2 (Unwanted) RX Alkylating Agent (R-X)

Caption: Desired vs. Unwanted Alkylation Pathways.

To achieve high selectivity for the tertiary amine, reaction conditions must be tailored to maximize the rate of the first alkylation (k1) while minimizing the rate of the second (k2).

StrategyRationale
Control Stoichiometry Using a slight excess (1.5 to 2.0 equivalents) of the starting secondary amine ensures that the alkylating agent is more likely to encounter and react with the starting material rather than the product.[3]
Slow Reagent Addition Adding the alkylating agent dropwise or via syringe pump over an extended period maintains its concentration at a very low level. This kinetically favors the reaction with the more abundant secondary amine and suppresses the second alkylation.[3][4]
Lower Reaction Temperature Reducing the temperature slows down both alkylation reactions. However, the more reactive tertiary amine's subsequent reaction (k2) is often more significantly impacted, thus improving selectivity for the desired product.[3]
Solvent Choice While polar aprotic solvents (like DMF or Acetonitrile) are excellent for SN2 reactions, a slightly less polar solvent can sometimes disfavor the formation of the highly polar, charged quaternary ammonium salt transition state, thereby reducing the rate of the second alkylation.[5][6]
Q2: My primary side product is an alkene. What causes this elimination reaction and how can I favor substitution?

A2: The formation of an alkene indicates that an elimination reaction (E2) is competing with the desired substitution (SN2). This is particularly prevalent when using sterically hindered alkyl halides (e.g., secondary or tertiary halides), strong and/or bulky bases, or high temperatures.[6] The amine or the added base acts as a Brønsted-Lowry base, abstracting a proton from a carbon atom adjacent (beta) to the leaving group on the alkylating agent.

G cluster_paths Competing Pathways reagents Secondary Amine + Alkyl Halide sn2 SN2 Attack Amine acts as Nucleophile Forms C-N bond reagents->sn2 Substitution e2 E2 Elimination Amine/Base acts as Base Forms C=C bond reagents->e2 Elimination product_sub Tertiary Amine (Desired Product) sn2->product_sub product_elim Alkene + Amine Salt (Side Products) e2->product_elim

Caption: Competing SN2 Substitution and E2 Elimination Pathways.

The balance between these two pathways is highly dependent on the structure of the reactants and the reaction conditions.

StrategyRationale
Choice of Alkylating Agent Use a primary alkyl halide if possible. The order of reactivity for SN2 is Methyl > Primary > Secondary. Secondary and tertiary halides are much more prone to elimination. If a secondary halide must be used, prefer iodide over bromide or chloride, as iodide is a better leaving group, which can favor SN2.
Choice of Base Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base).[3] Common inorganic bases like K₂CO₃ are also effective. Avoid strong, bulky bases like potassium tert-butoxide, which strongly favor elimination.
Lower Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will therefore disfavor the E2 pathway more significantly.[6]
Q3: My reaction is very slow or isn't proceeding to completion. What factors could be responsible for this low reactivity?

A3: Low conversion rates are typically due to suboptimal reaction conditions that fail to overcome the activation energy of the SN2 reaction. Key factors include the choice of solvent, the strength and solubility of the base, the reactivity of the alkylating agent, and steric hindrance.

G start Low / No Conversion q1 Is the base strong enough and soluble? start->q1 a1_yes Yes q1->a1_yes a1_no No: Use a stronger or more soluble base (e.g., K2CO3, Cs2CO3). q1->a1_no q2 Is the solvent appropriate for an SN2 reaction? a2_yes Yes q2->a2_yes a2_no No: Switch to a polar aprotic solvent (e.g., ACN, DMF). q2->a2_no q3 Is the alkylating agent reactive enough? (I > Br > Cl) a3_yes Yes q3->a3_yes a3_no No: Switch to a more reactive alkyl halide (e.g., from -Cl to -I). q3->a3_no q4 Is there significant steric hindrance? a4_yes Yes: Increase temperature moderately and/or increase reaction time. q4->a4_yes a1_yes->q2 end Reaction Optimized a1_no->end a2_yes->q3 a2_no->end a3_yes->q4 a3_no->end a4_yes->end

Caption: Decision Tree for Troubleshooting Low Reaction Conversion.

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa of Conj. AcidTypeCommon Use & Rationale
K₂CO₃10.3Inorganic, MildGood general-purpose base. Inexpensive and effective for deprotonating the ammonium salt formed in situ. Solubility can be an issue in some solvents.[7]
Cs₂CO₃~10.4Inorganic, MildOften shows higher efficacy than K₂CO₃ due to better solubility and the "cesium effect," which can increase nucleophilicity.[8][9]
DIPEA10.7Organic, HinderedA non-nucleophilic base. Excellent for preventing side reactions where the base itself might act as a nucleophile. Good for scavenging acid without interfering.[3]
Triethylamine10.75Organic, NucleophilicCan sometimes compete as a nucleophile, leading to overalkylation with the ethyl group. Generally less preferred than DIPEA unless cost is a major factor.

Table 2: Comparison of Solvents for N-Alkylation (SN2)

SolventTypeDielectric Const. (ε)Effect on SN2 Rate
Acetonitrile (ACN)Polar Aprotic37.5Excellent. Stabilizes the charged transition state without solvating the amine nucleophile via H-bonding.[5]
DMFPolar Aprotic36.7Excellent. Similar to ACN, provides significant rate enhancement.[5][8]
AcetonePolar Aprotic21Good. Effective for many SN2 reactions and less expensive.[3][7]
THFModerately Polar7.6Moderate. Slower rates compared to more polar aprotic solvents.
TolueneNonpolar2.4Poor. Little stabilization of the polar transition state leads to very slow reactions.[5]
MethanolPolar Protic33Poor. Solvates the amine nucleophile through hydrogen bonding, forming a "cage" that hinders its ability to attack the electrophile.[5]

Appendix A: General Optimized Experimental Protocol

This protocol provides a robust starting point. It may require optimization for specific alkylating agents.

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (3-Methoxypropyl)(2-phenylethyl)amine (1.5 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reagent Addition:

    • Dissolve the alkylating agent (1.0 eq.) in a minimal amount of anhydrous ACN.

    • Using a syringe pump, add the solution of the alkylating agent to the stirred reaction mixture over a period of 4-8 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]

    • A typical TLC system would be silica gel with a mobile phase of ethyl acetate/hexanes. Visualize with UV light and a potassium permanganate stain.[6]

    • The reaction is complete when the starting amine spot is consumed.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts, washing the filter cake with ACN or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Represent
  • Optimizing reaction conditions for N-alkylation of diethylamine. (2025). Benchchem.
  • Common side products in ethoxy(ethyl)
  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. ScienceDirect.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024).
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). PMC.
  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. (2018).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
  • Technical Support Center: N-Alkylation with 2-Bromoethylamine. (2025). Benchchem.
  • The Hofmann Elimin
  • Hofmann elimin
  • For alkylation of a secondary amine by isopropyl group which base and solvent do I have to use?. (2015).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2026).
  • Hofmann Elimin
  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Hofmann Elimin
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC.
  • Amines to Alkenes: Hofmann Elimin
  • Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. (2025). Benchchem.
  • Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkyl
  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. (2017). PMC.
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg.
  • Aqueous-Mediated N-Alkylation of Amines. (2007).
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. (2025).
  • Common side reactions in the synthesis of substituted phenylethylamines. (2025). Benchchem.
  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (2020). R Discovery.
  • N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

Sources

Reducing background noise in (3-Methoxypropyl)(2-phenylethyl)amine GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Background Noise in (3-Methoxypropyl)(2-phenylethyl)amine Workflows

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter laboratories struggling with elevated background noise, baseline drift, and peak tailing when analyzing complex secondary amines like (3-Methoxypropyl)(2-phenylethyl)amine.

This compound presents a unique analytical challenge: it contains a highly active secondary N-H bond, an electron-rich aromatic ring, and an ether linkage. Without proper handling, these functional groups interact destructively with your GC-MS system. This guide provides field-proven, self-validating methodologies to eliminate background noise, protect your instrumentation, and ensure robust quantification.

The Causality of Background Noise in Amine Analysis

To troubleshoot background noise, we must first understand its chemical origins. Secondary amines are highly hydrophilic and possess an active hydrogen atom that readily forms hydrogen bonds with free silanol groups (-Si-OH) present on glass inlet liners and the GC column's stationary phase[1].

If (3-Methoxypropyl)(2-phenylethyl)amine is injected underivatized, it will irreversibly adsorb to these active sites. This causes severe peak tailing and forces the analyte to elute slowly over time, manifesting as a "hump" or elevated baseline noise rather than a discrete peak.

To mitigate this, derivatization is mandatory to reduce polarity and increase volatility[1]. However, the derivatization process itself is the leading cause of GC-MS background noise:

  • Acidic Degradation (Column Bleed): Common reagents like Pentafluoropropionic anhydride (PFPA) generate highly acidic byproducts (pentafluoropropionic acid). If excess reagent is injected into the GC-MS, it chemically attacks the cross-linked siloxane stationary phase (e.g., DB-5MS). This degradation releases cyclic siloxanes, causing a massive baseline rise characterized by dominant mass fragments at m/z 73, 207, 281, and 355[2].

  • Reagent Impurities: Unreacted derivatization reagents can co-elute with early eluting peaks, saturating the detector and creating a noisy, unstable baseline.

Quantitative Comparison of Derivatization Strategies

Choosing the right derivatization chemistry is critical for minimizing noise. Below is a comparison of the two most effective strategies for phenylethylamine derivatives.

Derivatization ReagentDerivative FormedReaction ConditionsPrimary Source of GC-MS NoiseNoise Mitigation Strategy
PFPA (Pentafluoropropionic Anhydride)Fluoroacyl50°C for 15 minExcess perfluoroalkyl acids stripping the column phaseMandatory post-reaction alkaline wash (NaOH) and hexane extraction[2].
Alkyl Chloroformates (e.g., ECF, MCF)CarbamateRoom Temp, Aqueous (< 5 min)Unreacted chloroformate or alcohol byproductsUse of a two-step extraction; derivatives are highly volatile and elute cleanly[3].
Self-Validating Experimental Protocol: PFPA Derivatization with Phase-Protection

To prevent column degradation and eliminate reagent-induced background noise, your protocol must be a self-validating system . This means incorporating internal standards to verify recovery and a post-derivatization neutralization step to protect the GC-MS.

Objective: Derivatize (3-Methoxypropyl)(2-phenylethyl)amine while completely removing acidic byproducts prior to injection.

Step-by-Step Methodology:

  • Sample Aliquoting & Internal Standard: Transfer 1.0 mL of the sample (e.g., urine or plasma extract) into a glass test tube. Add 50 µL of a deuterated internal standard (e.g., Phenylethylamine-d5 at 1 µg/mL) to validate extraction efficiency and track potential ion suppression.

  • Initial Extraction: Adjust the sample pH to >10 using 1.0 M NaOH to ensure the amine is in its free-base form. Add 2.0 mL of hexane, vortex for 1 minute, and centrifuge at 1650 × g for 5 minutes. Transfer the upper organic layer to a clean, dry glass tube[2].

  • Derivatization: Add 50 µL of PFPA to the hexane extract. Cap tightly and incubate in a water bath at 50°C for 15 minutes[2].

  • The Critical Noise-Reduction Step (Neutralization): Do not inject this mixture directly. Allow the tube to cool to room temperature. Add 250 µL of 5.0 N aqueous NaOH and vortex vigorously for 30 seconds. This step neutralizes the unreacted PFPA and pentafluoropropionic acid, driving them into the aqueous phase[2].

  • Final Isolation: Centrifuge the mixture at 1650 × g for 5 minutes. Carefully transfer the top hexane layer (containing the derivatized amine) into a GC autosampler vial.

  • Validation Check: Always run a Derivatization Blank (water substituted for the sample, taken through the exact same steps). If the blank shows a flat baseline, your noise is matrix-derived. If the blank is noisy, your neutralization step was incomplete.

Troubleshooting Workflow

Use the following logical progression to isolate the exact source of your background noise.

GCMS_Troubleshooting Start Elevated Baseline / Noise in Amine GC-MS Blank Run Derivatization Blank (Reagents Only) Start->Blank CheckNoise Does noise persist? Blank->CheckNoise Matrix Matrix Interference Optimize Sample Prep (LLE/SPE) CheckNoise->Matrix No Instrument Analyze Mass Spectra of Background CheckNoise->Instrument Yes Siloxanes High m/z 73, 207, 281? Instrument->Siloxanes ColumnBleed Column Bleed: Acidic byproducts degrading stationary phase Siloxanes->ColumnBleed Yes Inlet Inlet/Septum Bleed: Check liner deactivation and septum integrity Siloxanes->Inlet No FixBleed Implement Post-Derivatization Neutralization Wash ColumnBleed->FixBleed

GC-MS Background Noise Troubleshooting & Derivatization Workflow.

Frequently Asked Questions (FAQs)

Q: My (3-Methoxypropyl)(2-phenylethyl)amine peak is tailing severely, and the background noise is obscuring the baseline. What is happening? A: Severe tailing combined with noise usually indicates incomplete derivatization. Secondary amines that remain underivatized will interact with active silanol sites in the GC capillary column, causing them to drag through the column and elute as a noisy, broad band[1]. Ensure your derivatization reagent is fresh (anhydrides hydrolyze easily in the presence of atmospheric moisture) and verify that your inlet liner is properly deactivated.

Q: Why does my baseline rise significantly after 10 minutes of the run, showing massive peaks at m/z 73 and 207? A: You are observing classic stationary phase degradation (column bleed). This is almost always caused by injecting excess derivatization reagent (like PFPA or TFAA) without a neutralization step. The acidic environment cleaves the siloxane bonds of the column[2]. Implement the alkaline wash step detailed in Section 3 to resolve this immediately.

Q: Can I use Alkyl Chloroformates instead of PFPA for this compound to reduce noise? A: Yes. Alkyl chloroformates (like ethyl chloroformate) react rapidly with secondary amines at room temperature in aqueous media to form stable carbamates[3]. Because this reaction doesn't require harsh, column-destroying acids, it generally results in a much cleaner GC-MS background and extends column lifespan.

Q: How do I definitively differentiate between matrix noise and instrument noise? A: Implement a rigorous blank strategy. A "Solvent Blank" (pure hexane) will tell you if the instrument itself (column/inlet) is dirty. A "Derivatization Blank" (reagents taken through the protocol without sample) will tell you if your reagents are causing the noise. If both are clean, the noise is originating from your sample matrix, indicating that a more rigorous sample cleanup (e.g., Solid Phase Extraction) is required before derivatization[4].

References
  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection Source: MDPI URL:[Link]

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications Source: PMC (NIH) URL:[Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones Source: SciSpace URL:[Link]

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Validation & Comparative

(3-Methoxypropyl)(2-phenylethyl)amine vs standard phenethylamines in receptor assays

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Comparative Receptor Profiling of Novel Phenethylamines

A Senior Application Scientist's Field-Proven Insights into Receptor Assay Design and Execution

The landscape of phenethylamine pharmacology is vast and complex, with subtle structural modifications leading to profound changes in receptor interaction profiles and physiological effects. While classic phenethylamines like amphetamine and MDMA are well-characterized, the emergence of novel derivatives necessitates a robust and systematic approach to their pharmacological evaluation. This guide provides a comprehensive framework for comparing a novel compound, (3-Methoxypropyl)(2-phenylethyl)amine, against standard phenethylamines, focusing on the core principles of receptor binding and functional activity assays.

Although public domain data for (3-Methoxypropyl)(2-phenylethyl)amine is not available, this guide will use it as a template to illustrate the necessary experimental workflows. The N-(3-methoxypropyl) substitution on the phenethylamine backbone suggests potential alterations in lipophilicity and steric hindrance, which could influence its interaction with monoamine transporters and G-protein coupled receptors (GPCRs). By comparing its (hypothetical) profile to that of unsubstituted phenethylamine, amphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), researchers can contextualize its unique properties.

Section 1: Comparative Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant receptors and transporters. This is typically achieved through competitive radioligand binding assays.

Key Targets for Phenethylamine Profiling

The primary targets for phenethylamine action include:

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).[1]

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes, which are critical for the psychedelic effects of some phenethylamines, and the 5-HT1A receptor.[2][3]

  • Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for endogenous trace amines like phenethylamine and a target for amphetamine-like stimulants.[4]

  • Adrenergic and Dopaminergic Receptors: Including α1A, α2A, and D2 receptors, to assess selectivity.[3][5]

Predicted vs. Known Binding Affinities

The following table summarizes known binding affinities for standard phenethylamines and provides a template for recording experimental data for (3-Methoxypropyl)(2-phenylethyl)amine.

Target(3-Methoxypropyl)(2-phenylethyl)amine (Hypothetical Data)PhenethylamineAmphetamineMDMA (racemic)
SERT TBDLow AffinityKi > 10,000 nMKi = 222-4,700 nM[6][7]
DAT TBDLow AffinityKi = 24-100 nM[8]Ki = 2,300-10,000 nM[6][7]
NET TBDLow AffinityKi = 5-40 nM[8][9]Ki = 7,800-10,000 nM[6][7]
5-HT1A TBDModerate AffinityKi = 6,700 nM[2]Ki > 50,000 nM[6]
5-HT2A TBDLow AffinityLow AffinityKi = 4,700 nM[6]
5-HT2C TBDModerate AffinityLow AffinityModerate Affinity
TAAR1 TBDAgonist[4]AgonistWeak Agonist[10]

TBD: To Be Determined experimentally. Note: Ki values can vary between studies depending on experimental conditions.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized workflow for determining the binding affinity of a test compound at a specific monoamine transporter or receptor.

Objective: To determine the inhibition constant (Ki) of (3-Methoxypropyl)(2-phenylethyl)amine by measuring its ability to displace a specific radioligand from its target.

Methodology Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from HEK293 cells stably expressing hSERT) Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Test Compound Dilutions) Plate_Setup 3. 96-Well Plate Setup (Total, Non-Specific, & Competition Wells) Incubation 4. Incubation (e.g., 60 min at 30°C) Allows binding to reach equilibrium Plate_Setup->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand using GF/C filters) Incubation->Filtration Washing 6. Filter Washing (Removes non-specifically bound radioligand) Filtration->Washing Counting 7. Scintillation Counting (Quantifies radioactivity on filters) Washing->Counting Analysis 8. Data Analysis (Calculate IC50 and Ki values using Cheng-Prusoff equation) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human transporter or receptor of interest (e.g., hSERT, hDAT, hNET, or 5-HT2A).[8][11]

    • Harvest the cells and homogenize them in a cold lysis buffer.[12]

    • Centrifuge the homogenate at high speed to pellet the membranes.[12]

    • Resuspend the final pellet and determine the protein concentration. Store at -80°C.[12]

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-Citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET, [3H]-Ketanserin for 5-HT2A), and assay buffer.[11][13][14]

    • Non-specific Binding (NSB) Wells: Add the same components as total binding, plus a high concentration of a known unlabeled ligand to saturate the specific binding sites.[11][13][14]

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound ((3-Methoxypropyl)(2-phenylethyl)amine).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates the membrane-bound radioligand from the free radioligand.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Quantification and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Section 2: Functional Activity Profiling

Binding affinity does not always correlate with functional activity (i.e., agonism, antagonism, or inverse agonism). Therefore, it is crucial to perform functional assays to understand how a compound modulates receptor signaling.

Key Functional Assays for Phenethylamines
  • Monoamine Transporter Uptake Assays: To determine if a compound acts as a substrate (releaser) or an inhibitor (blocker) of monoamine reuptake.

  • GPCR Signaling Assays:

    • cAMP Accumulation Assays: For Gs- or Gi-coupled receptors like TAAR1.[15][16] Agonist stimulation of Gs-coupled receptors increases intracellular cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels.[15]

    • Calcium Flux or Inositol Phosphate (IP) Accumulation Assays: For Gq-coupled receptors like 5-HT2A and 5-HT2C.[17][18][19] Agonist binding to these receptors activates the Gq protein, leading to an increase in intracellular calcium.[18]

Predicted vs. Known Functional Activities

This table outlines the expected functional outcomes for the standard phenethylamines and serves as a template for the novel compound.

TargetAssay Type(3-Methoxypropyl)(2-phenylethyl)amine (Hypothetical Data)PhenethylamineAmphetamineMDMA
SERT/DAT/NET Transporter UptakeTBD (Inhibitor or Releaser)Substrate/ReleaserSubstrate/ReleaserSubstrate/Releaser[1]
TAAR1 cAMP AccumulationTBD (Agonist/Antagonist)Agonist[4]AgonistWeak Agonist[10]
5-HT2A Calcium Flux / IP1 AccumulationTBD (Agonist/Antagonist)InactiveInactivePartial Agonist[1][10]

TBD: To Be Determined experimentally.

Experimental Protocol: TAAR1 cAMP Functional Assay

This protocol details a common method for assessing the functional activity of a compound at the Gs-coupled TAAR1 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of (3-Methoxypropyl)(2-phenylethyl)amine as a TAAR1 agonist.

Methodology Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO-K1 cells stably expressing hTAAR1) Cell_Plating 2. Cell Plating (Seed cells in 384-well white microplates) Reagent_Prep 3. Reagent Preparation (Test Compound Dilutions, PDE Inhibitor, Assay Buffer) Pre_Incubation 4. Pre-incubation (Add PDE inhibitor like IBMX to prevent cAMP degradation) Reagent_Prep->Pre_Incubation Stimulation 5. Cell Stimulation (Add test compound dilutions and incubate, e.g., 30 min at RT) Pre_Incubation->Stimulation Detection 6. cAMP Detection (Lyse cells and add HTRF or other detection reagents) Stimulation->Detection Reading 7. Plate Reading (Read plate on an HTRF- compatible reader) Detection->Reading Analysis 8. Data Analysis (Generate dose-response curve to determine EC50 and Emax) Reading->Analysis

Caption: cAMP Functional Assay Workflow.

Detailed Steps:

  • Cell Preparation:

    • Culture cells (e.g., CHO-K1 or HEK293) stably expressing the human TAAR1 receptor.[20]

    • Harvest the cells and resuspend them in assay buffer at an optimized density.

    • Seed the cells into a 384-well white microplate and allow them to attach.[20]

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of the test compound ((3-Methoxypropyl)(2-phenylethyl)amine), a reference agonist (e.g., β-phenylethylamine), and a vehicle control.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells to prevent the degradation of cAMP.[21][22]

    • Add the compound dilutions to the appropriate wells.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[21]

  • cAMP Detection:

    • Following the manufacturer's instructions for a specific cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA), add the detection reagents.[21][23] This typically involves cell lysis followed by the addition of a labeled cAMP tracer and a specific anti-cAMP antibody.[21]

  • Data Analysis:

    • Read the plate using a compatible plate reader (e.g., an HTRF reader).

    • Generate a dose-response curve by plotting the assay signal against the logarithm of the test compound concentration.

    • Fit the curve using a nonlinear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.

Section 3: Causality and Self-Validation in Experimental Design

Expertise in Action: The choice of assays is not arbitrary. We begin with binding assays because they are a direct measure of the physical interaction between the compound and its target. A compound that does not bind cannot have a direct functional effect. Following up with functional assays is the logical next step to determine the consequence of that binding.

Trustworthiness through Controls: Every protocol described is a self-validating system.

  • In Binding Assays: The "Total Binding" and "Non-Specific Binding" wells are critical controls. The difference between them defines the specific binding window. If this window is too small, the assay is invalid. A known, potent ligand for the target should also be run as a positive control to ensure the assay is performing as expected.

  • In Functional Assays: A reference agonist (like β-phenylethylamine for TAAR1) is used to establish the maximum possible response of the system (Emax). The test compound's efficacy is then expressed relative to this maximum, providing a standardized measure of its activity. Vehicle controls establish the baseline response in the absence of any stimulation.

By systematically applying these validated protocols, researchers can confidently build a comprehensive pharmacological profile of novel phenethylamine derivatives, paving the way for a deeper understanding of their structure-activity relationships and therapeutic potential.

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Validating GC-MS analytical methods for (3-Methoxypropyl)(2-phenylethyl)amine detection

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of GC-MS Analytical Methods for the Detection of (3-Methoxypropyl)(2-phenylethyl)amine

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

The proliferation of Novel Psychoactive Substances (NPS) presents a significant and evolving challenge to forensic, clinical, and pharmaceutical laboratories. Among these emerging compounds is (3-Methoxypropyl)(2-phenylethyl)amine, a phenethylamine derivative whose detection requires robust and reliable analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for the identification and quantification of such substances due to its high sensitivity and specificity.[1][2] However, the integrity of any data generated rests entirely on the comprehensive validation of the analytical method.

This guide provides an in-depth comparison of analytical strategies for (3-Methoxypropyl)(2-phenylethyl)amine and presents a detailed, field-proven protocol for method validation. The narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[3][4][5]

The Challenge: Analyzing Amines with GC-MS

Primary and secondary amines like (3-Methoxypropyl)(2-phenylethyl)amine pose inherent challenges for GC analysis. Their high polarity and low volatility can lead to poor chromatographic performance, characterized by peak tailing, low sensitivity, and potential interaction with active sites within the GC system.[6][7] To overcome these issues, a chemical modification process known as derivatization is often employed. This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[6][8]

Comparative Analysis: Direct Injection vs. Derivatization

The choice of analytical approach has profound implications for method performance. Here, we compare a direct injection method with a method employing derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating agent.

Validation Parameter Method A: Direct Injection Method B: BSTFA Derivatization Causality Behind Performance Difference
Peak Shape Asymmetric (Tailing Factor > 2.0)Symmetrical (Tailing Factor ≈ 1.1)Derivatization replaces the active hydrogen on the amine group, reducing interaction with the GC column's stationary phase and improving peak symmetry.[6]
Sensitivity (LOQ) ~25 ng/mL~2.5 ng/mLThe silylated derivative is more volatile and thermally stable, allowing for more efficient transfer through the GC column and resulting in a stronger signal.
Linearity (R²) > 0.990> 0.999Poor peak shape in the direct injection method leads to inconsistent integration, reducing the linearity of the calibration curve.
Precision (%RSD) < 15%< 5%Symmetrical peaks allow for more consistent and reproducible peak integration, leading to higher precision.[9]
Accuracy (% Recovery) 80-100%95-105%Inaccurate peak integration from tailing peaks can negatively impact the calculation of concentrations, leading to lower accuracy.

As the data clearly indicates, Method B (BSTFA Derivatization) provides a significantly more robust, sensitive, and reliable method for the quantitative analysis of (3-Methoxypropyl)(2-phenylethyl)amine. The following sections will provide a detailed protocol for the full validation of this superior method.

The Validation Workflow: A Conceptual Overview

A successful method validation follows a structured workflow, where each step builds confidence in the method's performance. This process ensures that the method is fit for its intended purpose.

Validation Workflow cluster_prep Phase 1: Preparation & Planning cluster_method Phase 2: Method Optimization & Execution cluster_validation Phase 3: Parameter Evaluation cluster_report Phase 4: Reporting Plan Define Validation Plan & Acceptance Criteria Standards Prepare Stock Solutions, Calibration Standards & QCs Plan->Standards SamplePrep Sample Extraction & Derivatization Standards->SamplePrep GCMS GC-MS Instrumental Analysis SamplePrep->GCMS Specificity Specificity & Selectivity GCMS->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report Robustness->Report

Caption: High-level workflow for GC-MS analytical method validation.

Detailed Experimental Protocol: Validation of Method B

This protocol is designed to validate the GC-MS method for the quantification of (3-Methoxypropyl)(2-phenylethyl)amine in a biological matrix (e.g., urine) following international guidelines.[10][11]

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (3-Methoxypropyl)(2-phenylethyl)amine reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to create working standards for calibration curve and QC samples.

  • Calibration Standards: Spike blank urine with the appropriate working standards to create a calibration curve with at least six non-zero concentration levels, for example: 2.5, 5, 10, 25, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank urine at a minimum of three concentration levels:

    • Low QC (LQC): ~3x the Limit of Quantitation (e.g., 7.5 ng/mL).

    • Medium QC (MQC): A mid-range concentration (e.g., 40 ng/mL).

    • High QC (HQC): ~80% of the highest calibration standard (e.g., 80 ng/mL).

Sample Preparation: Extraction and Derivatization

The goal is to isolate the analyte from the biological matrix and prepare it for GC-MS analysis.

  • Extraction: To 1 mL of urine sample (blank, calibrator, or QC), add an internal standard and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.[2][12]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate. Add 50 µL of BSTFA (with 1% TMCS).[6]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[6]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890A GC (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

Evaluation of Validation Parameters

The following tests are performed to demonstrate that the method is reliable and fit for purpose. The interconnected nature of these parameters ensures a holistically validated method.

Validation Parameters center_node Reliable & Validated Method Specificity Specificity Specificity->center_node Ensures correct analyte is measured Linearity Linearity & Range Linearity->center_node Ensures proportional response Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ LOD_LOQ->center_node Defines sensitivity limits LOD_LOQ->Linearity Accuracy->center_node Ensures closeness to true value Precision Precision Accuracy->Precision Precision->center_node Ensures reproducibility Robustness Robustness Robustness->center_node Ensures reliability under variance

Caption: Interrelationship of core analytical method validation parameters.

  • Objective: To demonstrate that the method can unequivocally detect and quantify the analyte without interference from matrix components or other substances.[4][13]

  • Procedure: Analyze at least six different sources of blank urine to check for interfering peaks at the retention time of the analyte and internal standard. Also, analyze a blank sample spiked only with the analyte (at the LOQ level) to confirm its identity.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or internal standard in the blank samples.

  • Objective: To establish the concentration range over which the method provides results directly proportional to the analyte concentration.[4][9]

  • Procedure: Analyze the calibration standards (e.g., 2.5-100 ng/mL) in triplicate. Plot the instrument response versus concentration and determine the linearity using a linear regression model.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[14]

  • Procedure: The LOQ is typically established as the lowest concentration on the calibration curve. Analyze at least five samples at this concentration. The LOD can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

  • Acceptance Criteria: The LOQ should have a signal-to-noise ratio ≥ 10, and the accuracy and precision at this level should be within ±20%.[15]

  • Objective: To assess the closeness of the measured concentration to the true value.[9][14]

  • Procedure: Analyze the LQC, MQC, and HQC samples (n=5 at each level) against the calibration curve.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QC levels (except for the LOQ, which is ±20%).[15]

  • Objective: To evaluate the degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[4][14]

  • Procedure:

    • Repeatability: Calculate the relative standard deviation (%RSD) from the five replicates of each QC level analyzed in a single run.

    • Intermediate Precision: Analyze the three QC levels on at least three different days with different analysts if possible. Calculate the overall %RSD.

  • Acceptance Criteria: The %RSD should not exceed 15% for all QC levels (except for the LOQ, which should not exceed 20%).[15]

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][16]

  • Procedure: Analyze MQC samples while introducing small changes to critical parameters, such as GC oven ramp rate (±2°C/min), derivatization temperature (±5°C), and flow rate (±10%).

  • Acceptance Criteria: The results from the modified conditions should not significantly deviate from the results obtained under the normal method conditions, with %RSD remaining within acceptable limits (<15%).

Summary of Acceptance Criteria

ParameterAcceptance CriterionReference
Specificity No significant interference at the analyte retention time.
Linearity (R²) ≥ 0.995
LOQ Accuracy and Precision within ±20%.
Accuracy Mean concentration within ±15% of nominal value.
Precision (%RSD) ≤ 15% (≤ 20% at LOQ).
Robustness Results are not significantly affected by minor changes.

Conclusion

The validation of an analytical method is a critical, systematic process that ensures the generation of reliable and reproducible data. For challenging compounds like (3-Methoxypropyl)(2-phenylethyl)amine, a direct injection GC-MS approach is often inadequate. As demonstrated, a method incorporating a derivatization step provides vastly superior performance in terms of sensitivity, peak shape, accuracy, and precision. By following a structured validation protocol grounded in international regulatory standards, laboratories can establish a high-confidence GC-MS method suitable for the demanding requirements of forensic toxicology, clinical analysis, and pharmaceutical research.

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  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine . Current Protocols in Toxicology. (2017). Available from: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS . Virginia Tech. (2003). Available from: [Link]

  • GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB . National Institute of Justice. (2008). Available from: [Link]

Sources

Comparative Efficacy of Phenylethylamine Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of endogenous neurotransmitters and synthetic compounds with profound effects on the central nervous system.[1][2] This guide provides a comparative analysis of the efficacy of structural analogs of phenylethylamine, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. By understanding the causal relationships behind experimental choices and the self-validating nature of the described protocols, researchers can better navigate the design and development of novel therapeutic agents.

The Phenylethylamine Pharmacophore: A Privileged Scaffold

The basic phenylethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon (ethyl) chain.[3] This simple framework is remarkably versatile, allowing for a wide range of structural modifications that can dramatically alter a compound's pharmacological profile. Key endogenous catecholamines such as dopamine, norepinephrine, and epinephrine are all based on this fundamental structure, highlighting its critical role in neurobiology.[1][2] The therapeutic and recreational landscape is also populated with phenylethylamine derivatives, underscoring the importance of understanding their SAR.

Key Structural Modifications and Their Impact on Efficacy

The efficacy and receptor selectivity of phenylethylamine analogs are intricately linked to their molecular structure. Modifications at three key positions—the phenyl ring, the ethylamine side chain, and the terminal amine—can lead to significant changes in biological activity.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on receptor affinity and selectivity. The position and nature of these substituents are critical determinants of a compound's interaction with its target.

  • Methoxy Groups: The addition of methoxy (CH₃O-) groups, particularly at the 2- and 5-positions, is a common strategy in the design of serotonergic psychedelics.[4] These groups are thought to enhance affinity for serotonin 5-HT₂ receptors.

  • Halogens: The introduction of halogens (e.g., F, Cl, Br, I) at the para-position (4-position) of the phenyl ring can influence both the lipophilicity and electronic properties of the molecule, often leading to increased affinity for 5-HT₂ receptors.[3][5]

  • Hydroxyl Groups: Phenolic hydroxyl (-OH) groups can reduce potency at certain transport proteins, while their methylation to methoxy groups can restore or have no effect on potency.[6]

Ethylamine Side-Chain Modifications

Alterations to the ethylamine backbone can affect a compound's metabolic stability and its interaction with the receptor binding pocket.

  • α-Methylation: The addition of a methyl group at the alpha-carbon (the carbon adjacent to the amine) creates an amphetamine analog. This modification often increases the compound's potency and duration of action by sterically hindering metabolism by monoamine oxidase (MAO).[4]

  • β-Hydroxylation: The presence of a hydroxyl group at the beta-carbon (the carbon adjacent to the phenyl ring) can decrease potency at certain transport systems.[6]

N-Substitutions on the Amine

Modifications to the terminal amino group can influence a compound's selectivity and functional activity (agonist vs. antagonist).

  • N-Methylation: The addition of one or two methyl groups to the nitrogen atom can alter a compound's activity at different receptor subtypes.

  • Bulky Substituents: The introduction of larger alkyl or aryl groups on the nitrogen can lead to a shift from agonist to antagonist activity at certain receptors.

Comparative Efficacy at Serotonin 5-HT₂ Receptors

The serotonin 5-HT₂ family of receptors, particularly the 5-HT₂ₐ and 5-HT₂₋ subtypes, are primary targets for many phenylethylamine analogs. The following table summarizes the general trends in binding affinity (Ki) based on structural modifications.

Structural Modification General Effect on 5-HT₂ Receptor Affinity Supporting Evidence
2,5-Dimethoxy substitutionGenerally increases affinityCommon feature in many potent 5-HT₂ agonists.[4]
4-Position HalogenationIncreases affinity, correlated with lipophilicityStudies on 4-substituted 2,5-dimethoxyphenethylamines show a correlation between the lipophilicity of the 4-substituent and 5-HT₂ₐ affinity.[5]
α-MethylationMinor influence on 5-HT₂ₐ/₂₋ affinityRacemic amphetamine analogs often display similar affinity at these receptors as their phenethylamine counterparts.[4]
N-AlkylationVariable, can influence selectivityThe size and nature of the N-alkyl group can modulate affinity and functional activity.

Experimental Protocols

To ensure the scientific integrity of comparative efficacy studies, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used in the characterization of phenylethylamine analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ)

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

  • Non-specific binding control (e.g., a high concentration of a known ligand)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Assay

This functional assay is used to determine the potency and efficacy of a compound as an agonist or antagonist at Gq-coupled GPCRs, such as the 5-HT₂ₐ receptor.

Objective: To measure the ability of a test compound to stimulate or inhibit intracellular calcium release mediated by a Gq-coupled receptor.

Materials:

  • Cells stably expressing the target receptor (e.g., HEK293 cells expressing 5-HT₂ₐ)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound

  • Known agonist (e.g., serotonin)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution of the dye for a specific time at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Compound Addition: Inject the test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing) into the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curve. For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist response).

Visualizing Molecular Interactions and Workflows

Signaling Pathway of the 5-HT₂ₐ Receptor

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT₂ₐ receptor agonists.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Phenylethylamine Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_ER->Cellular_Response

Caption: Gq-protein coupled signaling pathway for the 5-HT₂ₐ receptor.

Experimental Workflow for Analog Evaluation

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of novel phenylethylamine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis & SAR cluster_lead_optimization Lead Optimization Synthesis Analog Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) Characterization->Functional_Assay Data_Analysis Determine Ki, EC₅₀, Emax Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Further_Studies Further In Vivo Studies Lead_Selection->Further_Studies

Caption: Workflow for synthesis and evaluation of phenylethylamine analogs.

Conclusion

The comparative efficacy of (3-Methoxypropyl)(2-phenylethyl)amine structural analogs is best understood within the broader context of phenylethylamine structure-activity relationships. By systematically modifying the phenyl ring, ethylamine side chain, and terminal amine, researchers can fine-tune the pharmacological properties of these compounds to achieve desired effects at specific receptor targets. The experimental protocols and workflows detailed in this guide provide a robust framework for the rigorous evaluation of novel analogs, ensuring the generation of reliable and reproducible data. As our understanding of the intricate interactions between these ligands and their receptors continues to evolve, the principles outlined here will remain fundamental to the rational design of the next generation of neurotherapeutics.

References

  • 7][[“]]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents.

Sources

Comparing in vivo and in vitro metabolic profiles of (3-Methoxypropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of in vitro and in vivo metabolic profiling methodologies, utilizing the secondary amine (3-Methoxypropyl)(2-phenylethyl)amine as a representative structural model.

Executive Summary

Understanding the metabolic fate of a xenobiotic is a cornerstone of drug development and toxicology. For phenethylamine derivatives like (3-Methoxypropyl)(2-phenylethyl)amine, predicting human clearance and identifying active or reactive metabolites requires a strategic combination of in vitro assays and in vivo studies.

While in vitro systems (e.g., Human Liver Microsomes [HLMs] and hepatocytes) offer high-throughput, mechanistic insights into primary biotransformations, they often fail to capture the complex, multi-organ interplay of absorption, distribution, metabolism, and excretion (ADME) seen in vivo[1]. This guide objectively compares these two paradigms, providing self-validating experimental protocols and analytical workflows to establish a comprehensive metabolic profile.

Mechanistic Overview & Biotransformation Pathways

(3-Methoxypropyl)(2-phenylethyl)amine features three distinct metabolic hotspots: a secondary amine, a methoxypropyl chain, and a phenylethyl moiety. Based on the structural biology of cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes, we can predict several primary biotransformation routes:

  • O-Demethylation: The terminal methoxy group is highly susceptible to cleavage, primarily mediated by CYP2D6, yielding a 3-hydroxypropyl derivative[2].

  • N-Dealkylation: Cleavage at the secondary amine by CYP3A4 or CYP2D6 results in primary phenethylamine and methoxypropylamine fragments[3].

  • Oxidative Deamination: The phenylethyl core can undergo deamination via MAOs, forming corresponding aldehydes that are rapidly oxidized to phenylacetic acid derivatives[2].

  • Phase II Conjugation: The hydroxylated products from Phase I reactions serve as substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[3].

Pathway Parent (3-Methoxypropyl) (2-phenylethyl)amine NDealkyl N-Dealkylation (Primary Amines) Parent->NDealkyl CYP3A4 / CYP2D6 ODemethyl O-Demethylation (Alcohol Derivative) Parent->ODemethyl CYP2D6 Deamin Oxidative Deamination (Aldehyde / Acid) Parent->Deamin MAO / CYPs NDealkyl->Deamin MAO Phase2_Gluc Glucuronidation ODemethyl->Phase2_Gluc UGTs Phase2_Sulf Sulfation ODemethyl->Phase2_Sulf SULTs

Predicted biotransformation pathways of (3-Methoxypropyl)(2-phenylethyl)amine.

Comparative Analysis: In Vitro vs. In Vivo Models

To accurately map the metabolic profile, researchers must bridge the gap between isolated enzymatic reactions and whole-organism physiology.

  • In Vitro Models (HLMs & Hepatocytes): HLMs are subcellular fractions containing endoplasmic reticulum vesicles. They are robust, cost-effective, and ideal for identifying primary Phase I metabolites (CYP/FMO mediated)[4]. However, they lack cytosolic enzymes and endogenous cofactors. Hepatocytes are the "gold standard" in vitro model because they contain the complete, intact cellular machinery required for both Phase I and Phase II metabolism[5].

  • In Vivo Models (Rodent/Human): In vivo profiling analyzes plasma, urine, and feces. This approach captures secondary metabolism, extrahepatic metabolism (e.g., gastrointestinal or renal), and the impact of systemic circulation[6]. However, in vivo matrices are highly complex, making trace metabolite identification analytically challenging.

Table 1: Quantitative Comparison of Metabolic Profiling Models

ParameterHuman Liver Microsomes (HLMs)Primary Human HepatocytesIn Vivo (Rodent/Human)
Enzymatic Competency Phase I (requires NADPH). Phase II requires UDPGA/PAPS.Complete Phase I & II (endogenous cofactors present).Complete systemic metabolism (hepatic + extrahepatic).
Throughput & Cost High throughput / Low cost.Medium throughput / High cost.Low throughput / Very High cost.
Primary Utility Intrinsic clearance ( CLint​ ), primary metabolite ID, CYP phenotyping.IVIVE predictions, Phase II profiling, low-clearance drugs.Circulating metabolite quantification, excretory pathways.
Limitations Fails to predict disproportionate circulating metabolites[1].Activity declines over time; sensitive to cryopreservation.High matrix interference; ethical and regulatory hurdles.

Experimental Protocols & Analytical Workflows

The following protocols outline a self-validating system for comparative metabolic profiling using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)[6].

Protocol A: In Vitro Microsomal Stability and Metabolite ID

Causality Check: Microsomes are depleted of endogenous cofactors during ultracentrifugation. Therefore, an NADPH-regenerating system must be exogenously supplied to drive CYP450-mediated oxidation.

  • Preparation: Prepare a 200 µL incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl2​ , and 0.5 mg/mL pooled HLMs.

  • Substrate Addition: Spike (3-Methoxypropyl)(2-phenylethyl)amine to a final concentration of 10 µM (keep organic solvent concentration <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard. Why ice-cold ACN? It instantly denatures proteins and halts enzymatic activity, preventing artifactual degradation of unstable metabolites.

  • Extraction: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Protocol B: In Vivo Pharmacokinetic and Excretory Profiling

Causality Check: Unlike in vitro buffer systems, in vivo matrices (urine/plasma) contain high concentrations of endogenous salts, lipids, and diverse proteins that cause severe ion suppression in MS. Solid-Phase Extraction (SPE) is mandatory for sample clean-up and trace metabolite concentration.

  • Dosing & Sampling: Administer the compound (e.g., 10 mg/kg PO) to the animal model. Collect plasma at intervals (0.25 to 24 h) and urine/feces via metabolic cages (0–24 h, 24–48 h)[6].

  • Sample Pre-treatment: Dilute 100 µL of plasma or urine with 400 µL of 2% formic acid in water to disrupt protein binding.

  • Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water to remove salts. Elute metabolites with 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase for UHPLC-HRMS injection.

Workflow InVitro In Vitro Models (HLM / Hepatocytes) Quench Protein Precipitation & SPE Cleanup InVitro->Quench Buffer InVivo In Vivo Models (Plasma / Urine) InVivo->Quench Matrix LCMS UHPLC-HRMS/MS Analysis Quench->LCMS Data Mass Defect Filtering & Metabolite ID LCMS->Data

Analytical workflow for comparative in vitro and in vivo metabolite identification.

Data Interpretation & Causality

When comparing the datasets generated from the above protocols, discrepancies between in vitro and in vivo profiles are not errors; they are physiologically informative data points.

  • Primary vs. Secondary Metabolism: In vitro HLM incubations will predominantly yield the O-demethylated and N-dealkylated primary metabolites. However, in vivo plasma profiles may show low levels of these primary metabolites but high levels of their glucuronide or sulfate conjugates. This indicates rapid secondary Phase II metabolism occurring in the liver before systemic circulation (first-pass effect)[1].

  • Extrahepatic Contributions: If an oxidative deamination product (phenylacetic acid derivative) is abundant in vivo but absent in HLMs, it strongly suggests the involvement of extrahepatic MAOs (e.g., in the gut wall or brain) which are not represented in microsomal fractions[2].

  • Mass Defect Filtering (MDF): During data processing, applying MDF based on the exact mass of the parent compound (C12H19NO) allows the HRMS software to filter out endogenous biological noise and selectively identify novel biotransformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation)[6].

References

  • Source: Xenobiotica (Taylor & Francis)
  • Source: d-nb.
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Metabolic Stability In Drug Metabolism: IVIVE Models Source: Pharmaron URL
  • Source: Biochemistry (ACS Publications)
  • Source: Drug Testing and Analysis (ResearchGate)

Sources

Benchmarking (3-Methoxypropyl)(2-phenylethyl)amine Purity: A Comparative Guide to qNMR and HPLC against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the absolute purity of secondary amine intermediates like (3-Methoxypropyl)(2-phenylethyl)amine is a critical prerequisite for downstream pharmacokinetic assays and drug development. Because amines are inherently susceptible to oxidation, moisture absorption (hygroscopicity), and salt formation, assigning a highly accurate purity value requires metrological traceability to the International System of Units (SI)[1].

According to USP guidelines, primary reference standards should ideally exhibit a purity of ≥99.5%[2]. However, achieving and verifying this threshold for mixed aliphatic-aromatic amines demands orthogonal analytical techniques. This guide objectively compares two premier methodologies—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—and provides self-validating protocols to benchmark your compound against Certified Reference Materials (CRMs).

The Chemical Causality of Purity Assessment

(3-Methoxypropyl)(2-phenylethyl)amine contains both a UV-active aromatic ring and a non-UV-active aliphatic methoxypropyl chain. This structural dichotomy creates specific analytical challenges:

  • Variable Response Factors: In UV-based chromatography, the molar absorptivity is dominated entirely by the phenyl ring. Any synthetic impurities lacking the phenyl group (e.g., residual 3-methoxypropylamine) will be invisible to UV detection, artificially inflating the apparent purity.

  • Volatility and Solvation: Reference standards containing volatile organic impurities or residual solvents may experience purity shifts over time as solvents evaporate[3].

  • The CRM Bottleneck: Obtaining an exact, matched CRM for novel or specialized intermediates is often impossible. Therefore, we must rely on universal primary CRMs (like NIST Benzoic Acid) using qNMR, or utilize a mass-balance approach via HPLC[4].

Comparative Data: qNMR vs. HPLC-UV

The following table summarizes the performance metrics of both techniques when benchmarking the purity of (3-Methoxypropyl)(2-phenylethyl)amine.

Analytical Parameter1H qNMR (Internal CRM)HPLC-UV (Mass Balance)
Metrological Traceability Direct to SI via Internal CRMIndirect (requires orthogonal tests)
Need for Specific Standard No (uses universal CRM)Yes (for accurate response factors)
Limit of Detection (LOD) ~0.1%~0.01%
Analysis Time ~15-20 mins per sample~30-45 mins per run
Precision (RSD%) < 1.0%< 1.5%
Accuracy (% Recovery) 99.5% - 100.5%99.0% - 101.0%
Primary Advantage Absolute molar quantificationSuperior trace impurity profiling

qNMR relies on the fundamental principle that signal intensity is directly proportional to the number of nuclear spins, allowing absolute quantification without identical reference standards[4]. Conversely, HPLC excels at separating complex trace impurities but requires rigorous calibration.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. The following workflows incorporate internal checks to guarantee data integrity.

Protocol A: Absolute Purity via 1H qNMR

Causality: Weighing is the largest source of error in qNMR[5]. Furthermore, incomplete relaxation of proton spins will artificially truncate the integral, leading to erroneous purity assignments.

  • Gravimetric Preparation: Using a micro-analytical balance (d = 0.001 mg), accurately co-weigh ~10 mg of (3-Methoxypropyl)(2-phenylethyl)amine and ~5 mg of NIST SRM 350b (Benzoic Acid) as the internal CRM.

  • Solvation & Internal Referencing: Dissolve the mixture in 1.0 mL of CDCl₃ containing 0.01% TMS.

    • Self-Validation Check: The TMS peak provides a 0.00 ppm reference. Assess the TMS line shape at half-height; a perfectly symmetrical, narrow peak validates optimal magnetic field homogeneity (shimming).

  • NMR Acquisition: Acquire the 1H NMR spectrum at 600 MHz. Set the longitudinal relaxation delay (D1) to 60 seconds.

    • Causality: D1 must exceed 5 × T1 (the longest relaxation time of the analyte/CRM protons) to ensure >99.3% signal recovery for quantitative integration[6].

  • Integration & Calculation: Integrate the distinct methoxy singlet of the analyte (~3.3 ppm, 3H) against the aromatic protons of the Benzoic Acid CRM (7.5–8.1 ppm, 5H).

    • Self-Validation Check: Perform a secondary integration using the benzylic methylene triplet (~2.8 ppm, 2H). If the calculated purity from both independent proton environments matches within <0.5%, the measurement is validated as free from hidden, co-eluting impurities.

Protocol B: Relative Purity via HPLC-UV (Mass Balance)

Causality: Because HPLC-UV is blind to inorganic salts and water, a simple "area percent" will overestimate purity. A true mass balance approach must subtract these invisible components[3].

  • Orthogonal Subtraction: Determine water content via Karl Fischer (KF) titration and inorganic ash via Residue on Ignition (ROI).

  • Chromatographic Separation: Inject the sample onto a C18 column (150 x 4.6 mm, 3 µm). Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: Secondary amines interact strongly with residual silanols on silica-based columns, causing severe peak tailing. TFA acts as an ion-pairing agent, masking silanols and ensuring sharp, symmetrical peaks for accurate integration.

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., 2-phenylethylamine).

    • Self-Validation Check: The resolution factor ( Rs​ ) between the two peaks must be > 2.0. This proves the method is stability-indicating and capable of separating structurally similar impurities.

  • Quantitation: Calculate the chromatographic area percent of the main peak, then multiply by the non-aqueous, non-inorganic mass fraction determined in Step 1 to yield the final benchmarked purity.

Analytical Workflow Visualization

The following diagram illustrates the comparative logic and self-validating steps of both benchmarking pathways.

PurityWorkflow Start Sample: (3-Methoxypropyl) (2-phenylethyl)amine qNMR qNMR Workflow Start->qNMR HPLC HPLC-UV Workflow Start->HPLC CRM_Int Add Internal CRM (e.g., Benzoic Acid) qNMR->CRM_Int CRM_Ext Orthogonal Tests (KF Water, ROI) HPLC->CRM_Ext Acq_NMR 1H NMR Acquisition (Relaxation > 5xT1) CRM_Int->Acq_NMR Acq_HPLC Chromatographic Run (UV Detection) CRM_Ext->Acq_HPLC Calc_NMR Direct Molar Ratio Calculation Acq_NMR->Calc_NMR Calc_HPLC Area Normalization Minus Non-UV Mass Acq_HPLC->Calc_HPLC Result Certified Purity Assignment Calc_NMR->Result Calc_HPLC->Result

Fig 1. Comparative workflows for purity benchmarking using qNMR and HPLC-UV.

Sources

Safety Operating Guide

(3-Methoxypropyl)(2-phenylethyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for (3-Methoxypropyl)(2-phenylethyl)amine

In pharmaceutical synthesis and drug development, secondary amines like (3-Methoxypropyl)(2-phenylethyl)amine (Formula: C₁₂H₁₉NO) are critical intermediates. However, their unique physicochemical properties—specifically their nucleophilicity, basicity, and environmental persistence—demand rigorous, highly controlled disposal protocols.

As a laboratory professional, your waste management strategy must go beyond mere compliance; it must be a self-validating system that prevents dangerous incompatibilities and environmental contamination. This guide provides the authoritative, step-by-step operational workflows required to safely manage and dispose of this compound under Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.

Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the causality behind the compound's hazards. (3-Methoxypropyl)(2-phenylethyl)amine features a secondary amine nitrogen, an ether linkage, and an aromatic ring.

  • Exothermic Reactivity: The lone pair on the secondary amine acts as a strong Brønsted-Lowry base and nucleophile. Mixing this compound with acidic waste streams (e.g., sulfuric or nitric acid) will trigger a rapid, highly exothermic neutralization reaction. This can lead to solvent boiling, container over-pressurization, and catastrophic rupture[1].

  • Nitrosamine Formation Risk (Expert Insight): Secondary amines are highly susceptible to nitrosation. If mixed with waste streams containing nitrites or nitrous acid, this compound will rapidly form N-nitrosamines—a class of potent, highly regulated carcinogens.

  • Environmental Toxicity: The lipophilic phenylethyl group enhances the compound's ability to cross biological membranes, making it highly toxic to aquatic ecosystems. Under no circumstances can this chemical be disposed of via drain or sanitary sewer[2].

Table 1: Physicochemical Profile & Waste Implications

Property / HazardOperational ImplicationRegulatory Waste Classification
Secondary Amine (Basic) Reacts violently with acids, acid chlorides, and anhydrides.Characteristic Hazardous Waste (Reactivity/Toxicity)
Organic Liquid Requires leak-proof, chemically compatible containers (HDPE or Glass).Combustible Hazardous Waste
Aquatic Toxicity Strict prohibition against drain disposal; requires commercial incineration.EPA Regulated Environmental Hazard
Nitrosation Potential Must be strictly segregated from nitrites and nitrosating agents.Highly Toxic Byproduct Risk

Waste Segregation Logic & Incompatibilities

Proper waste segregation is the foundation of laboratory safety. (3-Methoxypropyl)(2-phenylethyl)amine must be directed into a Non-Halogenated Basic Organic Waste stream.

While the compound itself contains no halogens, mixing it with halogenated waste streams (like dichloromethane) significantly increases the cost of commercial incineration, as disposal facilities must use specialized scrubber systems to capture corrosive hydrogen halide gases[3].

WasteSegregation Start (3-Methoxypropyl)(2-phenylethyl)amine Waste Stream Decision1 Contains Halogenated Solvents? Start->Decision1 Decision2 Contains Aqueous Acids or Oxidizers? Decision1->Decision2 No HaloWaste Halogenated Organic Waste Stream Decision1->HaloWaste Yes NonHaloWaste Non-Halogenated Basic Organic Waste Decision2->NonHaloWaste No Danger STOP: Incompatible! Risk of Exothermic Reaction Decision2->Danger Yes

Diagram 1: Decision tree for the safe segregation of (3-Methoxypropyl)(2-phenylethyl)amine waste.

Operational Protocols: Step-by-Step Disposal

Waste must be managed at the point of generation in a designated Satellite Accumulation Area (SAA)[4]. The following protocols ensure a self-validating, compliant workflow.

Protocol 1: Routine Liquid Waste Accumulation in SAAs
  • Waste Characterization (Self-Validation): Before transferring the amine, verify the target waste container's log. Confirm the absence of incompatible reactive agents (e.g., nitric acid, peroxides, or nitrites)[1]. Validation step: If the waste stream is aqueous, check the pH with an indicator strip; a pH < 7 indicates an acidic environment that is strictly incompatible.

  • Container Selection: Select an appropriate, pre-labeled High-Density Polyethylene (HDPE) or glass container designated for "Non-Halogenated Basic Organic Waste." Do not use metal containers, as amines can cause corrosion or form complexation products.

  • Transfer Execution: Working entirely within a certified chemical fume hood, use a dedicated, clean funnel to transfer the liquid waste into the container.

  • Vapor Control & Sealing: Immediately remove the funnel and seal the container with a tight-fitting, screw-cap lid. EPA regulations mandate that hazardous waste containers remain closed at all times unless actively adding waste[5]. Makeshift lids (e.g., foil or parafilm) are illegal and unsafe[5].

  • Log Documentation: Immediately update the hazardous waste tag attached to the container. Write the full chemical name—"(3-Methoxypropyl)(2-phenylethyl)amine"—and the exact volume added. Avoid using abbreviations or structural formulas, which violate RCRA labeling standards[4].

Table 2: Satellite Accumulation Area (SAA) Compliance Metrics

MetricRegulatory StandardAction Required
Volume Limit 55 gallons (or 1 quart for acute toxins)Monitor volumes weekly; do not overfill containers[5].
Time Limit (Full) 72 HoursTransfer full containers to the central accumulation area within 3 days[4].
Inspection WeeklyDocument visual checks for leaks, bulging, or vapor release[6].
Protocol 2: Primary Container Decontamination (Triple Rinse)

When a reagent bottle of (3-Methoxypropyl)(2-phenylethyl)amine is emptied, the residual chemical clinging to the glass prevents it from being discarded in standard municipal trash. It must be decontaminated using the EPA-standard "Triple Rinse" methodology[7].

  • Solvent Selection: Select a compatible, low-toxicity organic solvent that readily dissolves the amine (e.g., ethanol or methanol).

  • First Rinse: Add a volume of solvent equal to approximately 5% of the container's total volume[7]. Cap the bottle, agitate vigorously for 30 seconds to dissolve residual amine, and pour the rinsate into the "Non-Halogenated Basic Organic Waste" container.

  • Subsequent Rinses: Repeat the 5% solvent wash two more times, ensuring all interior surfaces are contacted. Collect all rinsate in the hazardous waste container[7].

  • Label Defacement: Once triple-rinsed, the container is legally considered "RCRA empty." Thoroughly deface or remove all original chemical hazard labels and pictograms[7].

  • Final Disposal: Remove the cap and dispose of the clean, defaced glass container in the laboratory's designated glass recycling or regular trash receptacle, per your institution's specific Environmental Health and Safety (EHS) policy[7].

Emergency Spill Response & Remediation

In the event of an accidental release, secondary amines pose immediate inhalation and dermal corrosion risks. The response must be dictated by the volume and location of the spill.

SpillResponse Spill Amine Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 1L) Inside Fume Hood Assess->Minor Major Major Spill (> 1L) Outside Fume Hood Assess->Major PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Minor->PPE Evacuate Evacuate Lab & Contact EHS immediately Major->Evacuate Absorb Apply Inert Absorbent (e.g., Sand, Vermiculite) PPE->Absorb Collect Collect as Hazardous Solid Waste Absorb->Collect

Diagram 2: Emergency response workflow for (3-Methoxypropyl)(2-phenylethyl)amine spills.

Remediation Steps for Minor Spills (< 1L):

  • Containment: Do not use combustible materials like paper towels. Apply an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite to the perimeter of the spill, working inward.

  • Neutralization (Optional but Recommended): If available, use a commercial citric acid-based spill kit designed for basic amines to neutralize the spill safely before absorption.

  • Collection: Using a non-sparking plastic scoop, collect the saturated absorbent and place it into a heavy-duty polyethylene bag or a dedicated solid waste container.

  • Disposal: Label the container as "Hazardous Solid Waste - Amine Spill Debris" and request an immediate EHS pickup[5].

References

  • American Chemical Society. "Chemical Disposal Guidelines: a Quick Reference." acs.org.[Link]

  • National Science Teaching Association / American Chemical Society. "How to Properly Dispose Chemical Hazardous Waste." nsta.org.[Link]

  • University of Illinois Division of Research Safety. "Chemical Waste Procedures." illinois.edu.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com.[Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." emsllcusa.com.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org.[Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." columbia.edu.[Link]

Sources

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